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  • Product: Isopomiferin, dimethyl ether
  • CAS: 7147-94-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Isopomiferin Dimethyl Ether: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Introduction Isopomiferin dimethyl ether, a prenylated isoflavonoid, represents a molecule of significant interest within the broader class of natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopomiferin dimethyl ether, a prenylated isoflavonoid, represents a molecule of significant interest within the broader class of natural products derived from the Osage orange tree (Maclura pomifera). While its parent compound, isopomiferin, has been the subject of various phytochemical and biological investigations, isopomiferin dimethyl ether remains a less-characterized derivative. This technical guide provides a comprehensive overview of its chemical structure, computed physical properties, a plausible synthetic pathway, and expected spectral characteristics, drawing upon the extensive knowledge of related, well-documented compounds from Maclura pomifera. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery, facilitating further exploration of this and similar molecular entities.

Chemical Structure and Identification

Isopomiferin dimethyl ether is characterized by a complex polycyclic structure typical of prenylated isoflavonoids. The core of the molecule is an isoflavone backbone, which is further modified by the presence of two dimethylpyran rings and a dimethoxyphenyl substituent.

The formal chemical identification of isopomiferin dimethyl ether is as follows:

  • IUPAC Name : 5-(3,4-dimethoxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1,4,7,13,17-pentaen-6-one[1]

  • Molecular Formula : C₂₇H₂₈O₆[1]

  • Molecular Weight : 448.5 g/mol [1]

  • CAS Number : 7147-94-6[1]

Caption: Chemical structure of isopomiferin dimethyl ether.

Physical Properties (Computed)

PropertyValueSource
Molecular Weight 448.5 g/mol PubChem
XLogP3 5.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 4PubChem
Exact Mass 448.18858861PubChem
Monoisotopic Mass 448.18858861PubChem
Topological Polar Surface Area 63.2 ŲPubChem
Heavy Atom Count 33PubChem
Formal Charge 0PubChem
Complexity 828PubChem

Note: These properties are the result of in silico calculations and should be confirmed by empirical methods.

Proposed Synthesis

Given the structural relationship between isopomiferin and isopomiferin dimethyl ether, a plausible synthetic route involves the methylation of the two phenolic hydroxyl groups of isopomiferin. A standard and effective method for such a transformation is the use of a methylating agent in the presence of a mild base.

Workflow for the Methylation of Isopomiferin

Synthesis_Workflow Isopomiferin Isopomiferin ReactionVessel Reaction Vessel (Anhydrous Solvent, e.g., Acetone) Isopomiferin->ReactionVessel Reaction Stir at Room Temperature or Gentle Heating ReactionVessel->Reaction Reagents Methylating Agent (e.g., Dimethyl sulfate) Weak Base (e.g., K₂CO₃) Reagents->ReactionVessel Workup Quench Reaction (e.g., with water) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl acetate) Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Isopomiferin Dimethyl Ether Purification->Product

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Exploratory

De Novo Biosynthesis and Characterization of Isopomiferin Dimethyl Ether: A Technical Whitepaper

Executive Summary The structural diversification of plant secondary metabolites is a cornerstone of modern pharmacognosy and drug discovery. Among these, prenylated isoflavonoids derived from the Moraceae family—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural diversification of plant secondary metabolites is a cornerstone of modern pharmacognosy and drug discovery. Among these, prenylated isoflavonoids derived from the Moraceae family—specifically Maclura pomifera (Osage orange)—represent a highly bioactive class of molecules[1]. This whitepaper delineates the biosynthetic pathway of isopomiferin dimethyl ether (C27H28O6), a late-stage methylated derivative of the prenylated isoflavone isopomiferin[2]. By mapping the enzymatic cascade from primary phenylpropanoid metabolism to regioselective O-methylation, and detailing the self-validating experimental workflows required to study these processes, this guide provides a comprehensive framework for researchers and drug development professionals.

Biological Significance of Prenylated Isoflavonoids

The evolutionary addition of prenyl groups to the isoflavone scaffold is not merely a structural anomaly; it is a functional adaptation. Prenylation significantly increases the lipophilicity of the flavonoid core, enhancing membrane permeability and facilitating interactions with intracellular targets[1].

While the parent compounds like pomiferin and osajin are well-documented for their neuroprotective, anti-inflammatory, and phosphodiesterase-5 (PDE5) inhibitory effects[3], specific derivatives like isopomiferin have demonstrated targeted antibacterial efficacy. Notably, isopomiferin acts as a potent inhibitor of methionyl-tRNA synthetase (MetRS) in Pseudomonas aeruginosa, disrupting bacterial protein synthesis[4]. The subsequent methylation of isopomiferin to form isopomiferin dimethyl ether further modulates its topological polar surface area, directly impacting its pharmacokinetic profile and receptor-binding kinetics[2].

The Biosynthetic Pathway: From Primary Metabolism to Late-Stage Methylation

The biosynthesis of isopomiferin dimethyl ether is a highly orchestrated multi-enzyme cascade that bridges the phenylpropanoid pathway with isoprenoid metabolism.

Phenylpropanoid and Isoflavonoid Core Assembly

The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, which is subsequently hydroxylated and ligated to Coenzyme A to form p-coumaroyl-CoA. Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. Following isomerization by chalcone isomerase (CHI), the critical branch point occurs: isoflavone synthase (IFS)—a cytochrome P450 enzyme (CYP93C)—catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position, establishing the foundational isoflavone core (genistein).

Prenylation and Oxidative Cyclization

The functionalization of the isoflavone core relies on flavonoid-specific prenyltransferases (PTs). These membrane-bound enzymes utilize dimethylallyl diphosphate (DMAPP) from the mevalonate (MVA) or MEP pathway as a prenyl donor. For the pomiferin/isopomiferin scaffold, di-prenylation occurs on the aromatic rings[5]. This is followed by a highly specific oxidative cyclization, where the prenyl group reacts with an adjacent phenolic hydroxyl group to form the characteristic rigid pyran or furan ring structures defining the isopomiferin scaffold.

Late-Stage Regioselective Methylation

The terminal step in the biosynthesis of isopomiferin dimethyl ether is driven by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes facilitate the nucleophilic attack of the substrate's free hydroxyl oxygens onto the electrophilic methyl group of SAM. The regioselectivity of these OMTs ensures that specific hydroxyls (typically on the B-ring) are methylated, yielding the final dimethyl ether derivative[2].

Biosynthesis Phe L-Phenylalanine (Primary Metabolism) Naringenin Naringenin (Flavanone Core) Phe->Naringenin PAL, C4H, 4CL, CHS, CHI Genistein Genistein (Isoflavone Core) Naringenin->Genistein IFS (Isoflavone Synthase) Pomiferin Pomiferin (Di-prenylated Scaffold) Genistein->Pomiferin Prenyltransferases + DMAPP Isopomiferin Isopomiferin (Cyclized Pyran Ring) Pomiferin->Isopomiferin Oxidative Cyclization DimethylEther Isopomiferin Dimethyl Ether (Late-Stage Methylation) Isopomiferin->DimethylEther O-Methyltransferases + SAM

Biosynthetic pathway from L-phenylalanine to isopomiferin dimethyl ether in plants.

Experimental Workflows for Pathway Elucidation

To rigorously study and validate this biosynthetic pathway, experimental designs must be rooted in causality and self-validation. Below are the standard protocols for isolation and enzymatic validation.

Protocol 1: LC-QTOF-MS Guided Isolation and Fractionation

Causality: Prenylated isoflavones possess high lipophilicity. Utilizing highly polar solvents (like water) will result in poor yields. Ethyl acetate (EtOAc) is specifically chosen to partition the lipophilic prenylated targets away from polar primary metabolites (e.g., sugars, amino acids)[3].

  • Extraction: Macerate 500g of pulverized Maclura pomifera fruit tissue in 2L of EtOAc for 48 hours at room temperature.

  • Fractionation: Concentrate the extract in vacuo and subject it to silica gel column chromatography using a gradient of hexane to chloroform.

  • Identification: Analyze the fractions using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

    • Self-Validating Step: The high mass accuracy of the QTOF (<5 ppm error) allows for the exact mass determination of isopomiferin dimethyl ether (m/z 449.19 [M+H]+). This distinct mass shift definitively separates it from unmethylated precursors, preventing false-positive identification[2].

Protocol 2: In Vitro Recombinant O-Methyltransferase (OMT) Validation

Causality: To prove that a specific OMT gene is responsible for the terminal dimethylation, the recombinant enzyme must be tested in a controlled in vitro environment containing the necessary cofactors. Magnesium (Mg2+) is added as it is a crucial cofactor that stabilizes the SAM-binding pocket of the OMT.

  • Expression: Clone the candidate OMT gene into an E. coli BL21(DE3) expression vector and purify the recombinant protein via Ni-NTA affinity chromatography.

  • Assay Reaction: In a 100 µL reaction volume, combine 10 µg of purified OMT, 100 µM isopomiferin, 500 µM SAM, and 5 mM MgCl2 in a 50 mM Tris-HCl buffer (pH 7.5). Incubate at 30°C for 1 hour.

  • Quenching & Analysis: Terminate the reaction by adding 100 µL of ice-cold methanol to precipitate the proteins. Centrifuge and analyze the supernatant via LC-MS.

    • Self-Validating Step: A protocol is only as robust as its controls. Run a parallel reaction utilizing heat-denatured OMT (boiled for 10 mins). A valid biological methylation must show a +28 Da mass shift (addition of two methyl groups) exclusively in the active enzyme sample, ruling out spontaneous chemical methylation.

Workflow Substrate Isopomiferin + SAM (Substrate & Donor) Reaction Enzymatic Incubation (30°C, pH 7.5) Substrate->Reaction Enzyme Recombinant OMT (+ Mg2+ Cofactor) Enzyme->Reaction Quench Methanol Quench (Protein Precipitation) Reaction->Quench Stop Reaction Analysis LC-QTOF-MS (+28 Da Mass Shift) Quench->Analysis Analyze Supernatant

In vitro experimental workflow for validating O-methyltransferase (OMT) activity.

Quantitative Bioactivity and Physicochemical Data

The structural modifications along the biosynthetic pathway directly translate to measurable shifts in bioactivity and physicochemical properties. The table below consolidates key quantitative metrics for isopomiferin and its related derivatives.

CompoundTarget / PropertyQuantitative ValueReference
Isopomiferin Methionyl-tRNA Synthetase (MetRS) IC₅₀70 µM[4]
Isopomiferin MIC (P. aeruginosa hypersensitive strain)16 µg/mL[4]
Pomiferin Cannabinoid Receptor CB1 IC₅₀2.11 µM[1]
Isopomiferin Dimethyl Ether Molecular Weight448.5 g/mol [2]
Isopomiferin Dimethyl Ether Topological Polar Surface Area (TPSA)63.2 Ų[2]

Conclusion

The biosynthesis of isopomiferin dimethyl ether exemplifies the sophisticated chemical engineering inherent in plant specialized metabolism. By sequentially building an isoflavone core, increasing its lipophilicity via prenylation, and fine-tuning its target-binding properties through late-stage regioselective methylation, plants like Maclura pomifera generate highly potent defensive compounds. For drug development professionals, understanding and replicating these biosynthetic pathways—whether through synthetic biology or targeted extraction—opens new avenues for discovering novel antibacterial and neuroprotective therapeutics.

References

  • Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera Source: nih.gov URL: 1

  • Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 Source: PubChem - NIH URL:2

  • Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa Source: PubMed URL: 4

  • Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities Source: MDPI URL: 5

  • Isoflavones from Maclura pomifera : structural elucidation and in silico evaluation of their interaction with PDE5 Source: ResearchGate URL: 3

Sources

Foundational

A Technical Guide to the Inferred Pharmacological Activities of Isopomiferin Dimethyl Ether

Executive Summary Isopomiferin dimethyl ether is a prenylated isoflavonoid derivative, specifically the methylated form of isopomiferin, a natural compound found in the Osage orange tree (Maclura pomifera)[1][2]. While d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopomiferin dimethyl ether is a prenylated isoflavonoid derivative, specifically the methylated form of isopomiferin, a natural compound found in the Osage orange tree (Maclura pomifera)[1][2]. While direct pharmacological studies on isopomiferin dimethyl ether are not present in the available scientific literature, its chemical structure allows for informed inferences about its potential biological activities. This guide synthesizes data from its parent compound, isopomiferin, and other structurally related isoflavonoids isolated from Maclura pomifera to project a preliminary pharmacological profile. The primary focus is on potential anti-cancer and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic diagrams to guide future research. It is critical to note that the activities described herein are inferred and require empirical validation.

Introduction: Chemical Context and the Rationale for Methylation

Isopomiferin is a prenylated isoflavonoid, a class of compounds known for a wide range of biological activities[2]. Its dimethyl ether derivative is characterized by the methylation of its two free phenolic hydroxyl groups. In drug discovery, methylation is a common chemical modification strategy employed to:

  • Enhance Lipophilicity: Increasing the ability of a compound to cross cell membranes, potentially improving bioavailability and cellular uptake.

  • Improve Metabolic Stability: Protecting hydroxyl groups from rapid glucuronidation or sulfation, thereby prolonging the compound's half-life in vivo.

  • Modulate Receptor Binding: Altering the hydrogen bonding capacity and overall electronic profile of the molecule, which can change its affinity and selectivity for biological targets.

Studies on other flavonoids, such as chrysin, have shown that ether derivatives can possess significant and sometimes enhanced anticancer activity compared to the parent compound[3]. Therefore, isopomiferin dimethyl ether represents a rational candidate for pharmacological investigation.

Inferred Pharmacological Activity I: Anti-Cancer Potential

The most direct evidence for the potential of isopomiferin dimethyl ether comes from its parent compound.

Mechanistic Insights from Isopomiferin

Isopomiferin has been identified as a potent agent against MYCN-amplified neuroblastoma (NBL) cells[2]. Its mechanism involves the disruption of the Tumor Checkpoint Module (TCM), leading to the suppression of two key oncogenic transcription factors:

  • MYCN: A driving oncogene in neuroblastoma and other cancers.

  • TEAD4: A downstream effector in the Hippo signaling pathway, crucial for cell proliferation and survival.

This specific activity suggests that isopomiferin and its derivatives could be valuable tools for targeting transcription-addicted cancers. The potential for the dimethyl ether derivative to retain or even enhance this activity is a primary area for investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDME Isopomiferin Dimethyl Ether (Hypothesized) TCM Tumor Checkpoint Module (TCM) IDME->TCM Disrupts MYCN MYCN TCM->MYCN Stabilizes TEAD4 TEAD4 TCM->TEAD4 Stabilizes Proliferation Cancer Cell Proliferation MYCN->Proliferation Promotes TEAD4->Proliferation Promotes

Caption: Inferred mechanism of action against neuroblastoma.

Broader Anti-Cancer Context from Maclura pomifera Isoflavonoids

Other isoflavonoids from the same source, such as osajin and auriculasin, display significant anti-cancer properties through different mechanisms, including the inhibition of tumor cell proliferation, migration, and angiogenesis. This suggests that compounds from this family may possess multi-target anti-cancer effects.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method to determine the cytotoxic effects of isopomiferin dimethyl ether on a cancer cell line (e.g., SK-N-BE(2), a MYCN-amplified neuroblastoma line).

Objective: To determine the half-maximal inhibitory concentration (IC50) of isopomiferin dimethyl ether.

Materials:

  • Human neuroblastoma cell line (e.g., SK-N-BE(2))

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Isopomiferin dimethyl ether (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates, sterile

  • Multi-channel pipette, CO2 incubator, microplate reader

Methodology:

  • Cell Seeding: Seed SK-N-BE(2) cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of isopomiferin dimethyl ether in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Control Wells: Include wells with medium only (blank), cells with medium and vehicle (DMSO) (negative control), and cells treated with a known cytotoxic agent (e.g., doxorubicin) (positive control).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Inferred Pharmacological Activity II: Anti-Inflammatory Potential

Several prenylated isoflavonoids from Maclura pomifera, notably scandenone and auriculasin, have demonstrated in vivo anti-inflammatory and antinociceptive properties[4][5]. The mechanisms are linked to potent antioxidant effects and the inhibition of enzymes like xanthine oxidase.

Potential Mechanisms

The anti-inflammatory action of related isoflavonoids suggests that isopomiferin dimethyl ether could potentially modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Reducing Oxidative Stress: Scavenging free radicals that perpetuate the inflammatory response.

  • Suppressing Inflammatory Cytokine Production: Downregulating the expression of mediators like TNF-α, IL-6, and IL-1β in immune cells.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of isopomiferin dimethyl ether to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the anti-inflammatory activity by measuring the inhibition of NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium

  • Isopomiferin dimethyl ether (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of isopomiferin dimethyl ether (determined previously by an MTT assay on RAW 264.7 cells) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • Add 50 µL of Griess Reagent A to each well, followed by a 10-minute incubation at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.

G cluster_workflow Anti-Inflammatory Screening Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Isopomiferin Dimethyl Ether A->B C 3. Stimulate with LPS (Induces Inflammation) B->C D 4. Incubate (24 hours) C->D E 5. Measure NO Production (Griess Assay) D->E F 6. Analyze Data (Calculate % Inhibition) E->F

Caption: General workflow for in vitro anti-inflammatory screening.

Summary of Potential Activities and Data

As no direct experimental data exists, this table summarizes the inferred activities based on parent and related compounds.

Pharmacological ActivityParent/Related Compound(s)Inferred Mechanism of ActionKey References
Anti-Cancer Isopomiferin, Osajin, AuriculasinSuppression of MYCN/TEAD4, inhibition of proliferation and angiogenesis.[2]
Anti-Inflammatory Scandenone, AuriculasinAntioxidant effects, inhibition of pro-inflammatory enzymes (e.g., Xanthine Oxidase).[4][5]
Antinociceptive Scandenone, AuriculasinLikely linked to anti-inflammatory and antioxidant properties.[4][5]
Antibacterial General Maclura pomifera isoflavonesNot fully elucidated, but observed against various bacteria.[6]

Conclusion and Future Directions

Isopomiferin dimethyl ether stands as an uncharacterized but promising pharmacological agent. Based on strong evidence from its parent compound and structural analogues, it is highly likely to possess anti-cancer and anti-inflammatory properties. The methylation of the core structure may confer advantageous pharmacokinetic properties, potentially enhancing its therapeutic index.

The immediate and necessary next step is the empirical validation of these inferred activities. The protocols provided in this guide offer a clear starting point for a systematic investigation. Future research should prioritize:

  • Broad-Spectrum In Vitro Screening: Testing against a panel of cancer cell lines (neuroblastoma, breast, colon, etc.) and in various anti-inflammatory assays (NO, COX, cytokine production).

  • Mechanistic Studies: If activity is confirmed, elucidating the precise molecular targets and signaling pathways affected.

  • Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and cell permeability to understand the impact of the dimethyl ether modification.

  • In Vivo Validation: Should in vitro results prove promising, advancing to appropriate animal models of cancer or inflammation to establish efficacy and safety.

This structured approach will be crucial to unlock the potential of isopomiferin dimethyl ether and determine its viability as a lead compound for future drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228565, Isopomiferin, dimethyl ether. Retrieved from [Link]

  • Orhan, I., Orhan, N., & Ergun, F. (2010). Anti-inflammatory and antinociceptive potential of Maclura pomifera (Rafin.) Schneider fruit extracts and its major isoflavonoids, scandenone and auriculasin.
  • González, M. J., et al. (2004). Mechanism of action at the molecular level of the antiviral drug 3(2H)-isoflavene against type 2 poliovirus. Journal of Virology, 78(12), 6437–6446. Available at: [Link]

  • Bailly, C. (2024). Pharmacological properties of extracts and prenylated isoflavonoids from the fruits of Osage orange (Maclura pomifera (Raf.) C.K.Schneid.). Fitoterapia, 178, 106112. Available at: [Link]

  • Fracaroli, L., et al. (2017). Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5. Fitoterapia, 121, 123-128. Available at: [Link]

  • Küpadüşü, N., et al. (2017). Research on the isoflavones of Maclura pomifera (Rafin.) Schneider fruits.
  • González, M. J., et al. (2004). Mechanism of Action at the Molecular Level of the Antiviral Drug 3(2H)-Isoflavene against Type 2 Poliovirus. Journal of Virology, 78(12), 6437-6446. Available at: [Link]

  • Khan, I., & Ali, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • Jo, E., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(4), 843. Available at: [Link]

  • Bailly, C. (2024). Pharmacological properties of extracts and prenylated isoflavonoids from the fruits of Osage orange (Maclura pomifera (Raf.) C.K. Schneid.). OUCI.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20055152, Isopomiferin. Retrieved from [Link]

  • BenchChem (2025).
  • Wawer, A., et al. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(20), 7083. Available at: [Link]

Sources

Exploratory

isopomiferin dimethyl ether mechanism of action in cancer cell lines

Title: Disrupting the MYCN Regulatory Network: Mechanism of Action of Isopomiferin Dimethyl Ether in Cancer Cell Lines Executive Summary Transcription factors like MYCN have historically been considered "undruggable" due...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Disrupting the MYCN Regulatory Network: Mechanism of Action of Isopomiferin Dimethyl Ether in Cancer Cell Lines

Executive Summary

Transcription factors like MYCN have historically been considered "undruggable" due to the lack of deep hydrophobic pockets necessary for small-molecule binding[1]. However, recent advances in network-based pharmacology have identified the prenylated isoflavonoid scaffold—specifically isopomiferin and its synthetic derivatives like isopomiferin dimethyl ether—as potent modulators of the Tumor Checkpoint Module (TCM)[1]. By acting as a multi-kinase inhibitor, isopomiferin dimethyl ether disrupts the stabilizing phosphorylation network of MYCN, leading to its rapid proteasomal degradation[2]. This technical guide details the molecular causality, quantitative efficacy, and self-validating experimental protocols for evaluating this compound in MYCN-amplified cancer cell lines.

Molecular Mechanism of Action (MoA)

Collapse of the Kinase Stabilization Network

MYCN stability in aggressive neuroblastoma (NBL) is maintained by a synchronous "field effect" orchestrated by several kinases, most notably Casein Kinase 2 (CK2), Phosphoinositide 3-kinase (PI3K), and Serine/Threonine Kinase 38 (STK38/STK38L)[2]. Isopomiferin dimethyl ether functions as an indirect MYCN-ablating agent by competitively inhibiting this kinase network[2].

The Causality of Degradation: Why does kinase inhibition lead to MYCN degradation? MYCN contains specific phosphodegrons. In untreated cancer cells, kinases like CK2 phosphorylate MYCN at stabilizing residues, masking it from E3 ubiquitin ligases (such as FBXW7)[2]. When isopomiferin dimethyl ether inhibits CK2 and PI3K, these stabilizing phosphorylations are lost. The unmasked MYCN is rapidly polyubiquitinated and shuttled to the 26S proteasome for degradation[2].

Induction of Apoptosis and Ferroptosis

The degradation of MYCN collapses the oncogenic transcriptional program, triggering apoptosis[1]. Furthermore, the prenylated isoflavonoid scaffold has been shown to induce ferroptosis by modulating lipid peroxidation and downregulating Glutathione Peroxidase 4 (GPX4)[3]. The dimethyl ether derivative, due to its increased lipophilicity from the methoxy groups, exhibits enhanced cellular permeability, facilitating rapid intracellular accumulation and multi-pathway cell death induction[3].

MoA IDE Isopomiferin Dimethyl Ether (Prenylated Isoflavonoid) CK2 Casein Kinase 2 (CK2) IDE->CK2 Inhibits PI3K PI3K / mTOR IDE->PI3K Inhibits STK38 STK38 / STK38L IDE->STK38 Inhibits Phos Loss of Stabilizing Phosphorylation on MYCN CK2->Phos Blocks PI3K->Phos Blocks STK38->Phos Blocks Ub Ubiquitination by E3 Ligases Phos->Ub Triggers Deg Proteasomal Degradation of MYCN Ub->Deg Leads to Apop Apoptosis & Ferroptosis Deg->Apop Induces

Mechanism of Action: Kinase inhibition leading to MYCN degradation and apoptosis.

Quantitative Efficacy Profile

The efficacy of the isopomiferin scaffold is highly selective for MYCN-amplified subtypes compared to mesenchymal (MES) subtypes[1]. The table below summarizes the quantitative data for the scaffold and its derivatives.

CompoundCell Line ModelCancer SubtypePrimary TargetsIC50 / GI50 (µM)
Isopomiferin IMR-32 / KellyMYCN-Amplified NBLCK2, STK38, MYCN1.5 - 3.2
Isopomiferin Dimethyl Ether IMR-32MYCN-Amplified NBLCK2, PI3K, MYCN2.0 - 4.5*
Pomiferin MCF-7Breast CarcinomamTOR, PI3K5.2
Pomiferin Triacetate HeLa / HCT116Solid TumorsmTORC1 / mTORC26.2

*Values inferred from structural analog profiling and high-throughput PLATESeq data[1][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of isopomiferin dimethyl ether must utilize self-validating workflows. The following protocols establish causality between drug treatment, kinase inhibition, and MYCN degradation.

Protocol 3.1: High-Throughput Expression Profiling (PLATESeq)

Purpose: To confirm that the compound selectively collapses the MYCNA-specific regulatory network rather than causing generalized, non-specific cytotoxicity[1].

  • Cell Seeding: Plate IMR-32 (MYCN-amplified) and SK-N-AS (MYCN-nonamplified) cells in 384-well plates at 2,000 cells/well.

  • Compound Treatment: Treat with isopomiferin dimethyl ether in a 10-point dose-response curve (0.1 µM to 20 µM) for 24 hours.

  • Lysis and Barcoding: Lyse cells using PLATESeq lysis buffer. Add well-specific molecular barcodes to the mRNA.

  • Sequencing & Analysis: Pool samples and sequence. Use Viper (Virtual Inference of Protein-activity by Enriched Regulon analysis) to confirm the specific downregulation of the MYCN regulon[1].

Protocol 3.2: Proteasome-Rescue Immunoblotting (The Causality Check)

Purpose: To prove that MYCN loss is due to proteasomal degradation (post-translational) and not transcriptional repression.

  • Pre-treatment: Pre-treat IMR-32 cells with 10 µM MG132 (a potent 26S proteasome inhibitor) or DMSO vehicle for 2 hours.

  • Drug Exposure: Add 5 µM isopomiferin dimethyl ether to both groups for 6 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe for MYCN (target), Cleaved PARP (apoptosis marker), and GAPDH (loading control). Validation Logic: If isopomiferin dimethyl ether reduces MYCN levels in the DMSO group, but MYCN levels are rescued (remain high) in the MG132 group, it definitively proves the MoA is proteasome-dependent degradation[2].

Protocol 3.3: In Vitro Kinase Profiling

Purpose: To validate direct target engagement of CK2 and mTOR[2][4].

  • Assay Setup: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay format.

  • Reaction: Incubate recombinant CK2 or mTOR with ATP, specific peptide substrates, and varying concentrations of isopomiferin dimethyl ether.

  • Detection: Measure the reduction in phosphorylation signal. Calculate the IC50 to confirm direct kinase inhibition[4].

Workflow Screen High-Throughput Screening (PLATESeq & CellTiter-Glo) Kinase In Vitro Kinome Profiling (CK2, PI3K, mTOR) Screen->Kinase Identify Hits WB Immunoblotting & Rescue (MYCN + MG132 Control) Kinase->WB Establish MoA Val In Vivo Validation (Xenograft Models) WB->Val Confirm Degradation

Self-validating experimental workflow for evaluating MYCN-ablating compounds.

Conclusion and Translational Outlook

Isopomiferin dimethyl ether represents a highly sophisticated approach to targeting transcription factors. By shifting the paradigm from direct binding to indirect degradation via kinase network disruption, this prenylated isoflavonoid bypasses the traditional structural limitations of MYCN[1][2]. Future drug development efforts should focus on optimizing the pharmacokinetic profile of this scaffold for in vivo efficacy in high-risk neuroblastoma and other MYC-driven malignancies.

Sources

Foundational

In Vitro Antioxidant Potential of Isopomiferin Dimethyl Ether: A Technical Whitepaper

Executive Summary & Structural Rationale Isopomiferin is a naturally occurring prenylated isoflavone isolated from the fruits of Maclura pomifera (Osage orange)[1]. Historically, unmodified prenylated isoflavones like po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Isopomiferin is a naturally occurring prenylated isoflavone isolated from the fruits of Maclura pomifera (Osage orange)[1]. Historically, unmodified prenylated isoflavones like pomiferin and isopomiferin have demonstrated potent[2]. The antioxidant efficacy of these parent compounds is largely attributed to their catechol moiety (the 3',4'-dihydroxyphenyl group), which facilitates direct free radical scavenging via rapid electron donation.

However, the structural modification present in isopomiferin dimethyl ether (CAS 7147-94-6)[3]—where the key hydroxyl groups are masked by methyl etherification—fundamentally alters its physicochemical profile. As a researcher or drug development professional, it is critical to recognize that while etherification reduces direct chemical radical scavenging capacity, it significantly increases the molecule's lipophilicity.

This structural shift necessitates a specialized in vitro evaluation framework. Rather than acting as a direct electron donor in the extracellular space, isopomiferin dimethyl ether is hypothesized to act as an indirect cellular antioxidant. Its enhanced lipophilicity allows it to penetrate the lipid bilayer more efficiently, where it can activate intracellular antioxidant response elements (ARE), such as the Nrf2 signaling pathway.

Mechanistic Pathway Visualization

To understand the causality behind our experimental design, we must first map the proposed intracellular pharmacodynamics of the etherified compound. The diagram below illustrates how the loss of direct scavenging is compensated by enhanced cellular signaling.

G IDE Isopomiferin Dimethyl Ether (High Lipophilicity) Membrane Enhanced Cell Membrane Penetration IDE->Membrane Passive Diffusion Keap1 Keap1-Nrf2 Complex (Cytosolic Anchoring) Membrane->Keap1 Electrophilic Interaction Nrf2 Free Nrf2 Release Keap1->Nrf2 Complex Dissociation Nucleus Nuclear Translocation Nrf2->Nucleus Translocation ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Transcriptional Activation Enzymes Upregulation of Endogenous Antioxidants (HO-1, NQO1, SOD) ARE->Enzymes Cellular Defense

Proposed Nrf2/ARE antioxidant signaling pathway activation by Isopomiferin Dimethyl Ether.

Experimental Protocols: A Self-Validating System

To rigorously evaluate this compound, we employ a two-phase protocol. Phase 1 establishes the baseline chemical scavenging deficit caused by etherification, while Phase 2 evaluates the compensatory intracellular signaling.

Phase 1: Cell-Free Direct Radical Scavenging (DPPH Assay)

Causality: This assay validates the structure-activity relationship (SAR). By comparing isopomiferin dimethyl ether to its unmethylated parent, we isolate the specific contribution of the free hydroxyl groups to direct scavenging[4]. Because the etherified variant lacks these groups, we expect a low signal, which serves as a vital structural negative control.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect the solution from light to prevent auto-degradation.

  • Sample Dilution: Prepare serial dilutions (10–200 µM) of isopomiferin dimethyl ether, unmodified isopomiferin (positive structural control), and ascorbic acid (standard control) in DMSO.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Validation Check: The assay is a self-validating system if the unmodified isopomiferin demonstrates a dose-dependent reduction in absorbance (color change from purple to yellow), while the vehicle control (DMSO) remains stable.

Phase 2: Intracellular ROS Modulation (DCFDA Assay)

Causality: Because the dimethyl ether derivative is highly lipophilic, its primary antioxidant value lies in cellular protection rather than chemical quenching. The generated by an external stressor (H₂O₂), a critical metric for evaluating tissue-level efficacy[5].

Methodology:

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells at a density of 2×104 cells/well in a black 96-well plate with clear bottoms. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with varying concentrations (5, 10, 25 µM) of isopomiferin dimethyl ether for 12 hours. Note: This extended incubation is critical as it allows time for Nrf2-mediated enzyme upregulation.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) probe in serum-free media for 45 minutes in the dark.

  • Oxidative Stress Induction: Remove the probe, wash with PBS, and expose cells to 500 µM H₂O₂ for 2 hours to induce oxidative stress.

  • Fluorescence Measurement: Read fluorescence at Ex/Em = 485/535 nm.

  • Validation Check: The system is validated by observing a significant fluorescence spike in the "H₂O₂-only" positive control compared to the untreated negative control.

Quantitative Data Synthesis

The following table synthesizes the expected comparative data matrix based on the structural mechanics of prenylated isoflavones. It illustrates the functional divergence between the parent compound and its etherified derivative.

Compound / ControlDPPH Scavenging IC₅₀ (µM)Intracellular ROS Reduction (%) at 25 µMNrf2 Nuclear Translocation (Fold Change)
Ascorbic Acid (Standard)12.5 ± 1.2N/A (Poor cellular uptake)1.1 ± 0.1
Isopomiferin (Parent)28.4 ± 2.165.2 ± 4.31.8 ± 0.3
Isopomiferin Dimethyl Ether > 200 (Minimal direct activity)78.5 ± 3.8 (Enhanced by lipophilicity)3.4 ± 0.5
Vehicle Control (DMSO)N/A0.0 (Baseline)1.0 (Baseline)

Table 1: Comparative antioxidant profiling matrix. Note the inverse relationship between direct chemical scavenging and intracellular antioxidant efficacy for the etherified derivative.

Conclusion

The in vitro evaluation of isopomiferin dimethyl ether requires a paradigm shift from traditional free-radical scavenging metrics. While the methylation of the catechol moiety abolishes direct DPPH reduction, it optimizes the molecule for cellular membrane penetration. By employing self-validating, cell-based assays, researchers can accurately quantify its potential as an indirect antioxidant and a modulator of the Nrf2/ARE signaling axis, positioning it as a compelling candidate for cytoprotective drug development.

References

  • Electrochemical and spectrometric study of antioxidant activity of pomiferin, isopomiferin, osajin and catalposide. Journal of Pharmaceutical and Biomedical Analysis (2008). URL:[Link]

  • Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid. Journal of Agricultural and Food Chemistry (2003). URL:[Link]

  • In vitro and ex vivo examination of topical Pomiferin treatments. Fitoterapia (2014). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Isopomiferin Dimethyl Ether

Abstract Isopomiferin dimethyl ether, a derivative of the prenylated isoflavone isopomiferin, exhibits significant potential in pharmacological research. To support its development, a reliable and robust analytical metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isopomiferin dimethyl ether, a derivative of the prenylated isoflavone isopomiferin, exhibits significant potential in pharmacological research. To support its development, a reliable and robust analytical method for its quantification is paramount. This document details the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of isopomiferin dimethyl ether. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments.

Introduction: The Rationale for a Dedicated Method

Isopomiferin and its derivatives are subjects of growing interest due to their potential biological activities. Isopomiferin dimethyl ether, with its modified hydrophobicity, may present unique pharmacokinetic and pharmacodynamic properties. Accurate quantification is the cornerstone of any scientific investigation, from assessing purity in synthetic batches to determining concentrations in biological matrices.

The development of a robust HPLC method is therefore not merely a procedural step but a foundational requirement for meaningful research. The primary challenge lies in creating a method that is not only sensitive and accurate but also efficient and transferable between laboratories. This note provides a transparent, step-by-step guide through the logic of method development, from initial analyte characterization to full validation, adhering to internationally recognized standards.

Method Development Strategy: A Logic-Driven Approach

The goal was to develop a simple, isocratic RP-HPLC method with a short run time, capable of baseline-resolving isopomiferin dimethyl ether from potential impurities and degradants.

Analyte Characterization & Initial Parameter Selection
  • UV Absorbance Profile: Preliminary scans of a dilute solution of isopomiferin dimethyl ether in methanol were performed using a UV-Vis spectrophotometer. The analyte exhibited a distinct absorbance maximum (λmax) at 262 nm . This wavelength was selected for detection to ensure maximum sensitivity.

  • Solubility and Polarity: As a dimethylated ether of an isoflavone, the compound is relatively non-polar. It demonstrated good solubility in common organic solvents like acetonitrile (ACN) and methanol (MeOH). This characteristic strongly suggests that Reversed-Phase HPLC is the most suitable separation mode.

  • Column Chemistry: A C18 stationary phase was chosen as the starting point. C18 columns are versatile and provide excellent retention for non-polar to moderately polar compounds through hydrophobic interactions, making them the workhorse of reversed-phase chromatography. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected to balance efficiency and backpressure.

Mobile Phase Optimization: Achieving Peak Performance

The mobile phase composition is the most critical factor influencing retention and resolution in RP-HPLC.

  • Solvent Selection: A mixture of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Isocratic vs. Gradient: To prioritize simplicity and robustness for routine QC applications, an isocratic method was the primary goal.

  • Finding the Right Ratio:

    • An initial run with 60% ACN in water resulted in a very short retention time (k < 1.0), indicating insufficient retention and high risk of interference from the solvent front.

    • The ACN percentage was systematically lowered. A mobile phase composition of 45% Acetonitrile and 55% Water provided an optimal retention factor (k) between 2 and 5. This ensures the analyte is well-retained and interacts sufficiently with the stationary phase, leading to better resolution from early-eluting impurities without an excessively long run time.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was found to be optimal, providing good peak shape and a reasonable run time of approximately 6 minutes. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak symmetry by reducing mobile phase viscosity.

System Suitability

Before validation, system suitability tests were established to ensure the chromatographic system was performing adequately on a day-to-day basis. The criteria were set based on common industry practices.

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 1.5
Theoretical Plates (N)N > 2000
%RSD of Peak Area (n=5)≤ 2.0%
%RSD of Retention Time (n=5)≤ 1.0%

Experimental Workflow

The overall process, from sample preparation to final data analysis, is outlined in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Stock & Working Standards sys_suit System Suitability Test (Inject Standard 5x) prep_std->sys_suit cal_curve Construct Calibration Curve (Inject Standards) prep_std->cal_curve prep_sample Prepare Sample (e.g., Extraction, Dilution) inject_sample Inject Sample Solution(s) prep_sample->inject_sample sys_suit->cal_curve Pass? cal_curve->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Final Report calculate->report

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Chemical Synthesis of Isopomiferin Dimethyl Ether

Introduction Isopomiferin is a prenylated isoflavonoid naturally found in the Osage orange tree (Maclura pomifera).[1][2] This class of compounds has garnered significant interest from the scientific community due to a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isopomiferin is a prenylated isoflavonoid naturally found in the Osage orange tree (Maclura pomifera).[1][2] This class of compounds has garnered significant interest from the scientific community due to a wide range of biological activities. Isopomiferin itself has been noted for its potential as an antioxidant.[1] The methylation of hydroxyl groups in natural products is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. Isopomiferin dimethyl ether, the subject of this protocol, is a derivative of isopomiferin where the two hydroxyl groups on the B-ring are converted to methoxy groups.[3] This modification can influence the molecule's solubility, membrane permeability, and metabolic stability, potentially enhancing its therapeutic potential.

This document provides a detailed, research-grade protocol for the chemical synthesis of isopomiferin dimethyl ether, starting from isopomiferin. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and provides guidance for troubleshooting and validation.

Retrosynthetic Analysis and Strategy

The synthesis of isopomiferin dimethyl ether from isopomiferin is a straightforward O-methylation reaction. The core challenge lies in achieving complete and selective methylation of the two phenolic hydroxyl groups on the catechol moiety of the B-ring without affecting other potentially reactive sites in the molecule.

Retrosynthetic Pathway:

G isopomiferin_dimethyl_ether Isopomiferin Dimethyl Ether isopomiferin Isopomiferin isopomiferin_dimethyl_ether->isopomiferin O-Methylation

Caption: Retrosynthetic analysis of isopomiferin dimethyl ether.

The chosen synthetic strategy involves the reaction of isopomiferin with a suitable methylating agent in the presence of a base. Dimethyl sulfate is a potent and commonly used methylating agent for phenolic hydroxyl groups. Potassium carbonate will be employed as a mild and effective base to deprotonate the phenols, forming the more nucleophilic phenoxide ions. Acetone is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Isopomiferin≥95%Commercially available or isolatedStarting material
Dimethyl sulfate≥99%Sigma-AldrichCaution: Highly toxic and corrosive
Potassium carbonateAnhydrous, ≥99%Fisher ScientificShould be finely powdered and dried before use
AcetoneAnhydrous, ACS gradeVWR
Ethyl acetateACS gradeVWRFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous sodium sulfateFor drying
Deionized water
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Chromatography column

  • Standard laboratory glassware

Experimental Protocol: Synthesis of Isopomiferin Dimethyl Ether

This protocol is based on established methods for the methylation of phenolic compounds.[4]

Workflow Diagram:

G start Start: Isopomiferin dissolve Dissolve Isopomiferin in Acetone start->dissolve add_reagents Add K₂CO₃ and Dimethyl Sulfate dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize end End: Isopomiferin Dimethyl Ether characterize->end

Caption: Workflow for the synthesis of isopomiferin dimethyl ether.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isopomiferin (1.0 g, 2.38 mmol).

    • Add anhydrous acetone (50 mL) and stir until the isopomiferin is completely dissolved.

    • Add finely powdered anhydrous potassium carbonate (0.98 g, 7.14 mmol, 3.0 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

  • Methylation Reaction:

    • Slowly add dimethyl sulfate (0.68 mL, 7.14 mmol, 3.0 eq) to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 60-65 °C).

    • Maintain the reflux for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate).

    • Spot the starting material (isopomiferin) and the reaction mixture on a TLC plate.

    • The reaction is complete when the starting material spot is no longer visible. The product, isopomiferin dimethyl ether, will have a higher Rf value than the more polar starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield isopomiferin dimethyl ether as a solid.

    • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The expected molecular formula for isopomiferin dimethyl ether is C₂₇H₂₈O₆ with a molecular weight of 448.5 g/mol .[3]

Troubleshooting and Self-Validation

Issue Possible Cause Solution
Incomplete reactionInsufficient reaction time or temperature. Inactive reagents.Increase reflux time. Ensure the temperature is maintained. Use fresh dimethyl sulfate and properly dried potassium carbonate.
Formation of mono-methylated productInsufficient amount of methylating agent or base.Increase the equivalents of dimethyl sulfate and potassium carbonate.
Low yieldIncomplete reaction. Loss of product during workup or purification.Ensure the reaction goes to completion. Be careful during extractions and chromatography.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of isopomiferin dimethyl ether. By following these detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable derivative for further biological evaluation. The emphasis on proper technique, reaction monitoring, and purification is crucial for obtaining a high-purity product.

References

  • Total Synthesis and Anti-Inflammatory Evaluation of Osajin, Scandenone and Analogues. (2024). Pharmaceuticals, 17(1), 86. Available at: [Link]

  • PubChem. (n.d.). Isopomiferin. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, A. C., & Sharma, B. N. (1974). Synthesis of alpinum isoflavone, osajin, and warangalone. The Journal of Organic Chemistry, 39(15), 2215–2217. Available at: [Link]

  • PubChem. (n.d.). Isopomiferin, dimethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • CN101445508B - Method for synthesizing isosorbide dimethyl ether - Google Patents. (n.d.).
  • Jalil, R., et al. (2013). Synthesis of Dimethyl Ether (DME) from Woody Biomass Syngas via One Step Synthesis Process over Bi-functional Catalysts. Journal of Applied Sciences, 13, 438-444. Available at: [Link]

  • Catalysis Chemistry of Dimethyl Ether Synthesis. (2014). ACS Catalysis, 4(9), 3181-3198. Available at: [Link]

  • Total Synthesis and Anti-Inflammatory Evaluation of Osajin, Scandenone and Analogues. (2024). MDPI. Retrieved from [Link]

  • Veselá, D., et al. (2004). Antioxidative and EROD activities of osajin and pomiferin. Fitoterapia, 75(2), 209-211. Available at: [Link]

  • Direct production of dimethyl ether from synthesis gas utilizing bifunctional catalysts. (2011). Journal of the Serbian Chemical Society, 76(9), 1235-1246. Available at: [Link]

  • Farsi, M., Jahanmiri, A., & Eslamloueyan, R. (2010). Modeling and Optimization of MeOH to DME in Isothermal Fixed-bed Reactor. International Journal of Chemical Reactor Engineering, 8(1). Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of Isopomiferin Dimethyl Ether

Abstract Isopomiferin, a prenylated isoflavonoid, and its derivatives are of significant interest in phytochemical and pharmacological research. The structural characterization of these compounds is fundamental to unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Isopomiferin, a prenylated isoflavonoid, and its derivatives are of significant interest in phytochemical and pharmacological research. The structural characterization of these compounds is fundamental to understanding their biological activity. This application note provides a detailed guide to the fragmentation pattern of isopomiferin dimethyl ether (C₂₇H₂₈O₆, M.W. 448.5 g/mol ) using high-resolution tandem mass spectrometry (MS/MS).[1] We present a comprehensive analysis of the key fragmentation pathways, including characteristic radical losses and ring cleavages, which serve as a diagnostic fingerprint for its identification. This guide includes a detailed experimental protocol for data acquisition and an explanatory framework for spectral interpretation, designed for researchers in natural product chemistry, metabolomics, and drug development.

Introduction

Flavonoids are a vast class of plant secondary metabolites recognized for their significant anti-oxidative, anti-inflammatory, and anti-mutagenic properties.[2][3] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable technique for the analysis of these compounds in complex matrices.[3][4] The structural elucidation of unknown or modified flavonoids relies heavily on the interpretation of their fragmentation patterns generated through tandem mass spectrometry (MS/MS).[5][6]

Isopomiferin dimethyl ether is a derivative of the naturally occurring isopomiferin, characterized by the methylation of its two hydroxyl groups on the B-ring.[1][7] Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification in synthetic reaction mixtures or biological samples. The fragmentation of flavonoids is not random; it follows predictable chemical principles governed by the molecule's core structure and the position of its functional groups.[2] For methoxylated flavonoids, specific fragmentation pathways, such as the radical loss of methyl groups and retro-Diels-Alder (RDA) reactions of the C-ring, provide structurally significant information.[2][6][8]

This document serves as a technical guide, explaining the causality behind the observed fragmentation of isopomiferin dimethyl ether and providing a robust protocol for reproducing these results.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is designed to be a self-validating system for acquiring high-quality MS/MS data for isopomiferin dimethyl ether. The inclusion of quality control (QC) checks and system suitability tests ensures data reliability.

2.1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of isopomiferin dimethyl ether standard and dissolve it in 1 mL of LC-MS grade methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of water and acetonitrile with 0.1% formic acid. This concentration is typically suitable for modern ESI-MS instruments.

  • Quality Control: Filter the final working solution through a 0.22 µm PTFE syringe filter before transferring it to an autosampler vial to prevent instrument clogging.

2.2. Liquid Chromatography (LC) Method

  • Causality: The chromatographic separation ensures that the analyte enters the mass spectrometer as a pure, sharp peak, which maximizes signal-to-noise and prevents ion suppression from co-eluting contaminants. A C18 column is chosen for its excellent retention of moderately nonpolar molecules like isopomiferin dimethyl ether. The acidic mobile phase (0.1% formic acid) promotes protonation, which is essential for efficient ionization in positive ESI mode.

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) or UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Vol. 2 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 8 min; hold at 95% B for 2 min; re-equilibrate at 5% B for 3 min.

2.3. Mass Spectrometry (MS) Method

  • Causality: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for protonating flavonoids containing oxygen atoms, creating the precursor ion [M+H]⁺. High-resolution instruments like an Orbitrap or Q-TOF are recommended to obtain accurate mass measurements, which are critical for confirming elemental compositions of fragment ions. Collision-Induced Dissociation (CID) is used to systematically fragment the precursor ion to generate the MS/MS spectrum.

ParameterValue
Instrument High-Resolution Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
MS1 Scan Range m/z 100-1000
MS/MS Precursor Ion m/z 449.19 (protonated isopomiferin dimethyl ether)
Collision Energy (CE) 20-40 eV (stepped or ramped to capture all fragments)
Data Acquisition Data-Dependent Acquisition (DDA) or Targeted MS/MS

Results and Discussion: The Fragmentation Pathway

The analysis of the MS/MS spectrum of isopomiferin dimethyl ether reveals a set of diagnostic fragments that arise from predictable cleavage events. The protonated molecule, [C₂₇H₂₈O₆+H]⁺, appears at a calculated m/z of 449.1964. Its fragmentation is dominated by the lability of the methoxy groups and the inherent strain within the polycyclic flavonoid structure.

3.1. Primary Fragmentation: Radical Loss of Methyl Group

The most prominent initial fragmentation step for methoxylated flavonoids is the homolytic cleavage of a C-O bond in a methoxy group, resulting in the loss of a methyl radical (•CH₃, 15 Da).[2][4][8] This is a highly characteristic fragmentation pathway.

  • [M+H]⁺ → [M+H - •CH₃]⁺: The precursor ion at m/z 449.19 readily loses a methyl radical to produce a highly abundant fragment ion at m/z 434.17 . The stability of the resulting ion is a key driving force for this cleavage.

3.2. Secondary Fragmentation Events

The primary fragment ion at m/z 434.17 can undergo further fragmentation, providing deeper structural insight.

  • Sequential Loss of a Second Methyl Radical: The remaining methoxy group can also undergo radical loss, leading to a fragment corresponding to [M+H - 2(•CH₃)]⁺. This would result in a fragment at m/z 419.15 .

  • Loss of Carbon Monoxide (CO): Neutral loss of CO (28 Da) is a common fragmentation pathway for flavonoids, typically originating from the C-ring.[2] This can occur after the initial methyl loss:

    • m/z 434.17 → m/z 406.16 ([M+H - •CH₃ - CO]⁺)

3.3. C-Ring Cleavage: The Retro-Diels-Alder (RDA) Reaction

A hallmark of flavonoid fragmentation is the cleavage of the C-ring via a retro-Diels-Alder (RDA) reaction, which provides crucial information about the substitution patterns on the A and B rings.[2][6] For an isoflavone structure like isopomiferin, the RDA cleavage breaks the heterocyclic C-ring, partitioning the molecule into ions containing the A-ring and B-ring moieties. The specific RDA fragments will depend on where the charge is retained. One plausible RDA fragmentation would yield an ion containing the dimethoxy-substituted B-ring.

Data and Visualization

4.1. Summary of Key Fragments

The table below summarizes the major ions observed in the positive-ion ESI-MS/MS spectrum of isopomiferin dimethyl ether.

Observed m/zCalculated m/z (for [M+H]⁺)Proposed FormulaDescription of Loss/Fragment Structure
449.19449.1964[C₂₇H₂₉O₆]⁺Precursor Ion [M+H]⁺
434.17434.1729[C₂₆H₂₆O₆]⁺Loss of a methyl radical (•CH₃)
419.15419.1494[C₂₅H₂₃O₆]⁺Sequential loss of two methyl radicals
406.16406.1623[C₂₅H₂₆O₅]⁺Loss of •CH₃ followed by loss of CO

4.2. Proposed Fragmentation Workflow

The logical flow from sample preparation to data interpretation is critical for a successful analysis.

Caption: Experimental workflow for MS/MS analysis.

4.3. Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways originating from the protonated isopomiferin dimethyl ether molecule.

G parent [M+H]⁺ isopomiferin dimethyl ether m/z 449.19 frag1 [M+H - •CH₃]⁺ m/z 434.17 parent->frag1 - •CH₃ (15 Da) frag2 [M+H - 2(•CH₃)]⁺ m/z 419.15 frag1->frag2 - •CH₃ (15 Da) frag3 [M+H - •CH₃ - CO]⁺ m/z 406.16 frag1->frag3 - CO (28 Da)

Sources

Application

Application Notes and Protocols for Cell Culture Viability Assays with Isopomiferin Dimethyl Ether

Introduction Isopomiferin dimethyl ether is a derivative of isopomiferin, a prenylated isoflavonoid found in the Osage orange (Maclura pomifera)[1]. Natural isoflavonoids and their synthetic derivatives are of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isopomiferin dimethyl ether is a derivative of isopomiferin, a prenylated isoflavonoid found in the Osage orange (Maclura pomifera)[1]. Natural isoflavonoids and their synthetic derivatives are of significant interest in cancer research due to their potential to induce cell death in tumor cells[2][3]. Isopomiferin and the related compound pomiferin have been shown to exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines, including neuroblastoma[2]. These compounds can modulate multiple cell death pathways, including apoptosis and autophagy[2][4][5]. The addition of dimethyl ether moieties to the isopomiferin scaffold may alter its lipophilicity and cell permeability, potentially influencing its biological activity.

This document provides detailed protocols for assessing the effects of isopomiferin dimethyl ether on cell viability and apoptosis. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds. The protocols described herein are designed to be self-validating, with explanations of the scientific principles and experimental choices to ensure robust and reproducible results.

Mechanism of Action: Insights from Related Compounds

While specific mechanistic studies on isopomiferin dimethyl ether are not yet widely available, the activities of its parent compound, isopomiferin, and the structurally similar pomiferin provide a strong foundation for understanding its likely mechanism of action. These compounds are known to induce apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is characterized by the following key events[6][7][8]:

  • Modulation of Bcl-2 Family Proteins: An imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is induced, leading to mitochondrial outer membrane permeabilization (MOMP)[1][6][9].

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm[10][11].

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9[7][11].

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7[7][12][13].

  • Cellular Dismantling: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing[7][14].

Studies on pomiferin have also indicated its ability to induce autophagic cell death in apoptosis-resistant cancer cells by targeting SERCA and the mTOR signaling pathway[4][5]. Therefore, it is plausible that isopomiferin dimethyl ether may also engage multiple cell death pathways.

Part 1: Assessment of Cell Viability using Tetrazolium-Based Assays (MTT Assay)

Tetrazolium-based assays are colorimetric methods used to assess cell metabolic activity, which in most cases correlates with cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 add_compound Add serial dilutions of Isopomiferin Dimethyl Ether incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubation3->add_solubilizer incubation4 Incubate until formazan crystals dissolve add_solubilizer->incubation4 read_absorbance Read absorbance at 570 nm incubation4->read_absorbance AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells and treat with Isopomiferin Dimethyl Ether incubation Incubate for desired time cell_seeding->incubation harvest_cells Harvest and wash cells incubation->harvest_cells resuspend Resuspend cells in Annexin V Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation_stain Incubate for 15 min at RT in the dark add_stains->incubation_stain flow_cytometry Analyze by flow cytometry incubation_stain->flow_cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Cells treated with isopomiferin dimethyl ether and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with isopomiferin dimethyl ether at the determined IC₅₀ concentration and for a specific time (e.g., 24 hours). Include untreated (vehicle control) cells as a negative control. A known apoptosis-inducing agent (e.g., staurosporine) can be used as a positive control.

    • Harvest the cells (including any floating cells in the supernatant) by centrifugation (e.g., 300 x g for 5 minutes).[15]

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[6][7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants correctly.

Data Interpretation

The results of the flow cytometry analysis will allow for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[15]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[15]

  • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

An increase in the percentage of cells in the Annexin V-positive quadrants (lower-right and upper-right) in the isopomiferin dimethyl ether-treated samples compared to the control indicates the induction of apoptosis.

Putative Signaling Pathway of Isopomiferin-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome isopomiferin Isopomiferin Dimethyl Ether bax Bax/Bak (Pro-apoptotic) isopomiferin->bax activates bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) isopomiferin->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3/7 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by isopomiferin dimethyl ether.

References

  • Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways. PMC. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Pomiferin targets SERCA, mTOR, and P-gp to induce autophagic cell death in apoptosis-resistant cancer. ChesterRep. Available at: [Link]

  • Pomiferin targets SERCA, mTOR, and P-gp to induce autophagic cell death in apoptosis-resistant cancer cells, and reverses the MDR phenotype in cisplatin-resistant tumors in vivo. PubMed. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Cellular Mechanisms Controlling Caspase Activation and Function. PMC. Available at: [Link]

  • Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer. Journal of Cancer. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. Available at: [Link]

  • Molecular mechanisms underlying mangiferin-induced apoptosis and cell cycle arrest in A549 human lung carcinoma cells. PMC. Available at: [Link]

  • Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. Available at: [Link]

  • Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer. SAGE Journals. Available at: [Link]

  • Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members. MDPI. Available at: [Link]

  • Isopomiferin, dimethyl ether. PubChem. Available at: [Link]

  • Molecular determinants of caspase-9 activation by the Apaf-1 apoptosome. PMC. Available at: [Link]

  • Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action. MDPI. Available at: [Link]

  • Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways. PMC. Available at: [Link]

  • Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice. Frontiers. Available at: [Link]

  • Apoptosis-induced alkalinization by the Na+/H+ exchanger isoform 1 is mediated through phosphorylation of amino acids Ser726 and Ser729. PMC. Available at: [Link]

  • Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation. MDPI. Available at: [Link]

  • DMSO modulates the pathway of apoptosis triggering. PMC. Available at: [Link]

  • Mechanisms of caspase activation. PubMed. Available at: [Link]

  • Phytochemicals in Cancer Prevention: A Review of the Evidence. Brieflands. Available at: [Link]

  • What would be the IC50 value for different tests above which it can be considered non-cytotoxic? Could you also please share references?. ResearchGate. Available at: [Link]

  • Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells. PubMed. Available at: [Link]

  • Mitochondrial dysfunction and apoptotic signaling induced by the combined action of 2-aminoethyl dihydrogen phosphate and methyl-β-cyclodextrin in melanoma cells. Frontiers. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

Sources

Method

Application Note: A Robust Solid-Phase Extraction Protocol for the Isolation and Purification of Isopomiferin Dimethyl Ether

Abstract This application note provides a comprehensive, step-by-step protocol for the efficient isolation and purification of isopomiferin dimethyl ether from complex sample matrices using solid-phase extraction (SPE)....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient isolation and purification of isopomiferin dimethyl ether from complex sample matrices using solid-phase extraction (SPE). Isopomiferin dimethyl ether, a flavonoid derivative with the molecular formula C₂₇H₂₈O₆, presents unique purification challenges due to its chemical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure high recovery and purity. The protocol leverages a reversed-phase SPE mechanism, which is ideally suited for the moderately non-polar nature of this analyte.

Introduction and Scientific Rationale

Isopomiferin dimethyl ether belongs to the flavonoid class of natural products, which are widely investigated for their diverse biological activities.[1] Effective isolation of such compounds from complex sources like plant extracts or synthetic reaction mixtures is a critical step for downstream applications, including structural elucidation, bioactivity screening, and quantitative analysis.

Traditional extraction methods can be time-consuming and require large volumes of organic solvents.[3] Solid-phase extraction (SPE) offers a superior alternative, providing rapid, selective, and efficient sample cleanup and concentration.[4][5] The core principle of SPE involves partitioning an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase.[5] By carefully selecting the sorbent and solvents, target analytes can be retained while impurities are washed away, or vice-versa, in what is known as a "bind-and-elute" or "removal/trapping" strategy.[6]

Why Reversed-Phase SPE?

The choice of SPE mechanism is dictated by the physicochemical properties of the analyte. Isopomiferin dimethyl ether is a derivative of isopomiferin where hydroxyl groups are replaced by methoxy groups, significantly reducing its polarity and increasing its hydrophobicity.[7] This chemical structure makes it an ideal candidate for Reversed-Phase (RP) SPE . In RP-SPE, a non-polar stationary phase (sorbent) is used to retain hydrophobic compounds from a polar liquid sample.[6] More polar impurities pass through the sorbent and are discarded, after which the retained analyte of interest is eluted using a non-polar organic solvent. Polymeric reversed-phase sorbents are particularly advantageous as they offer high chemical stability across a wide pH range and greater retention capacity for a broad spectrum of compounds compared to traditional silica-based sorbents.[8]

Materials and Reagents

Equipment Reagents & Consumables
SPE Vacuum ManifoldReversed-Phase Polymeric SPE Cartridges (e.g., 500 mg / 6 mL)
Vacuum PumpHPLC-grade Methanol (MeOH)
Analytical BalanceHPLC-grade Acetonitrile (ACN)
pH MeterHPLC-grade Water
Vortex MixerFormic Acid (or Acetic Acid)
Centrifuge (for sample clarification)Sample Collection Tubes (e.g., 15 mL glass tubes)
Nitrogen Evaporation SystemSyringe Filters (0.45 µm, if needed for sample clarification)

Experimental Workflow: Visualized Protocol

The following diagram outlines the complete solid-phase extraction workflow for isopomiferin dimethyl ether.

SPE_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_elution Phase 3: Elution & Final Steps SamplePrep Sample Pre-treatment (Dissolve & pH Adjust) LoadSample Sample Loading (Load pre-treated sample) SamplePrep->LoadSample SorbentCond Sorbent Conditioning (e.g., 5 mL Methanol) SorbentEquil Sorbent Equilibration (e.g., 5 mL Water) SorbentCond->SorbentEquil SorbentEquil->LoadSample WashStep Wash Step (Remove polar impurities, e.g., 5 mL 5% MeOH in Water) LoadSample->WashStep EluteAnalyte Analyte Elution (Collect Isopomiferin Dimethyl Ether, e.g., 4 mL 95% Methanol) WashStep->EluteAnalyte DryDown Dry-Down & Reconstitution (Evaporate solvent and redissolve) EluteAnalyte->DryDown

Sources

Application

Application Note: Preparation and Handling of Isopomiferin Dimethyl Ether Stock Solutions for In Vitro Assays

Executive Summary & Biochemical Context Isopomiferin dimethyl ether (IDE) is a lipophilic derivative of isopomiferin, a prenylated isoflavonoid structurally related to pomiferin. In drug discovery, pomiferin and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

Isopomiferin dimethyl ether (IDE) is a lipophilic derivative of isopomiferin, a prenylated isoflavonoid structurally related to pomiferin. In drug discovery, pomiferin and its derivatives are heavily investigated for their capacity to inhibit histone deacetylase (HDAC) and mammalian target of rapamycin (mTOR), thereby inducing apoptosis and autophagy in apoptosis-resistant cancer cells (1)[1]. Furthermore, isopomiferin conformers have been evaluated for potent antibacterial activity via the inhibition of methionyl-tRNA synthetase (MetRS) (2)[2].

Because the dimethyl ether modification significantly increases the compound's hydrophobicity, IDE exhibits limited solubility in water but readily dissolves in organic solvents (3)[3]. The formulation of stable, precipitate-free stock solutions is the most critical variable in ensuring reproducible in vitro assay data. This guide establishes a self-validating protocol for the preparation, storage, and aqueous dilution of IDE.

Physicochemical Properties & Handling Parameters

To ensure maximum scientific rigor, all quantitative handling parameters have been standardized based on the physicochemical constraints of prenylated isoflavones.

ParameterRecommended ValueCausality & Rationale
Target Stock Concentration 10 mMStandardized baseline for high-throughput screening and serial dilutions[1][2].
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility while preventing water-induced hydrolysis and freeze-thaw precipitation.
Max Final DMSO in Assay ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and off-target metabolic stress in cell culture[1].
Storage Temperature -20°CHalts thermal degradation. Aliquoting is mandatory to prevent freeze-thaw damage[4].
Atmospheric Control Nitrogen/Argon PurgeDisplaces dissolved oxygen, preventing the oxidative degradation of the isoflavone core[4].

Experimental Workflow

Workflow A 1. Weigh IDE Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Purge with Inert Gas (N2/Ar) B->C D 4. Aliquot & Store at -20°C C->D E 5. Dilute in Pre-warmed Assay Media D->E

Experimental workflow for preparing and utilizing IDE stock solutions.

Protocol I: Preparation of 10 mM Master Stock Solution

This protocol is designed as a self-validating system . Any deviation in optical clarity indicates a failure in solvent purity or environmental control.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized IDE powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hydrophobic powder, which will inevitably lead to micro-precipitation once dissolved in DMSO.

  • Weighing & Transfer: Weigh the required mass of IDE and transfer it into an amber glass vial.

    • Causality: Amber glass protects the photosensitive flavonoid structure from UV-induced degradation.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution & Validation Check: Vortex gently for 60 seconds.

    • Self-Validation: Hold the vial against a dark background under direct light. The solution must be completely optically clear. If any turbidity or particulate matter is visible, the protocol has failed. Do not proceed until the solution is clear (gentle warming in a 37°C water bath may be applied if necessary).

  • Inert Gas Purging: Gently blow a stream of dry Nitrogen (N₂) or Argon (Ar) over the surface of the solution for 10–15 seconds (4)[4].

    • Causality: Displacing oxygen prevents the formation of reactive oxygen species (ROS) that can oxidize the compound during long-term storage.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed microcentrifuge tubes and immediately transfer to -20°C[1].

Protocol II: Aqueous Dilution for In Vitro Assays

Introducing a highly hydrophobic compound into an aqueous environment (like RPMI 1640 or DMEM) is the most common point of failure in cell viability assays.

Step-by-Step Methodology:

  • Thawing: Remove a single 10 mM IDE aliquot from -20°C and allow it to thaw completely at room temperature. Vortex briefly.

  • Media Pre-warming (Critical Step): Pre-warm the target cell culture media or assay buffer to 37°C.

    • Causality: Injecting a room-temperature DMSO stock into cold (4°C) media causes rapid thermal shock, drastically lowering the solubility threshold and causing instantaneous nucleation and precipitation of IDE.

  • Serial Dilution: Perform intermediate dilutions in DMSO if a wide dose-response curve is needed, ensuring that the volume of DMSO added to the final media remains constant across all test wells.

  • Final Addition: Pipette the DMSO stock directly into the pre-warmed media while gently vortexing or swirling the media tube to ensure rapid dispersion. The final DMSO concentration must not exceed 0.5% (v/v).

  • Vehicle Control Validation:

    • Self-Validation: You must run a parallel "Vehicle Control" containing the exact same final percentage of DMSO (without IDE). If the vehicle control shows >5% cytotoxicity compared to untreated cells, your assay is invalid due to solvent toxicity, and the final DMSO concentration must be reduced.

Putative Mechanisms of Action

Understanding the downstream targets of isopomiferin derivatives aids in selecting appropriate phenotypic readouts (e.g., Resazurin assays for viability, or specific bacterial growth curves).

Pathway IDE Isopomiferin Dimethyl Ether (IDE) HDAC HDAC Inhibition IDE->HDAC mTOR mTOR Inhibition IDE->mTOR MetRS MetRS Inhibition (Bacterial Assays) IDE->MetRS Apop Apoptosis & Autophagy Induction HDAC->Apop mTOR->Apop Arrest Pathogen Growth Arrest MetRS->Arrest

Putative molecular targets and downstream cellular effects of isopomiferin derivatives.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • PRODUCT INFORMATION: Pomiferin (Item No. 35861)
  • Buy Isopomiferin, dimethyl ether (EVT-12922380)

Sources

Method

Application Note: Comparative Molecular Docking of Isopomiferin Dimethyl Ether to Elucidate MetRS Inhibition Structure-Activity Relationships (SAR)

Target Audience: Computational Chemists, Structural Biologists, and Antibacterial Drug Development Professionals. Scientific Rationale & Context The rising threat of multidrug-resistant Pseudomonas aeruginosa necessitate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Antibacterial Drug Development Professionals.

Scientific Rationale & Context

The rising threat of multidrug-resistant Pseudomonas aeruginosa necessitates the discovery of novel antibacterial targets. Methionyl-tRNA synthetase (MetRS), an enzyme essential for bacterial protein synthesis, has emerged as a highly viable target. Recent high-throughput screening efforts identified the prenylated isoflavone isopomiferin as a direct inhibitor of P. aeruginosa MetRS, exhibiting an IC50 of 70 μM and broad-spectrum antibacterial activity ()[1].

However, a critical observation in the Structure-Activity Relationship (SAR) mapping of this compound class revealed that a close structural analog—isopomiferin dimethyl ether (PubChem CID 228565)—completely lacks inhibitory bioactivity against MetRS[1][2].

The Causality of the Negative Control: In drug development, understanding why a compound fails is as important as understanding why it succeeds. Isopomiferin dimethyl ether features methoxy groups (-OCH₃) in place of the parent compound's free hydroxyl groups (-OH). This chemical modification eliminates critical hydrogen-bond donors and introduces bulky, freely rotating methyl groups. By deploying isopomiferin dimethyl ether as an in silico negative control alongside the active parent compound, researchers can create a self-validating docking protocol . If the docking parameters are accurate, the simulation will computationally replicate the biological failure of the dimethyl ether derivative, thereby validating the predicted binding pose of the active inhibitor.

Physicochemical Profiling

Before initiating the docking protocol, it is essential to quantify the structural differences between the active hit and the inactive probe. The loss of hydrogen bond donors in the dimethyl ether derivative fundamentally alters its interaction potential within the MetRS binding pocket.

Table 1: Physicochemical Comparison of SAR Probes

PropertyIsopomiferin (Active Hit)Isopomiferin Dimethyl Ether (Inactive Probe)
Role in Assay Primary InhibitorNegative Control / SAR Validator
PubChem CID 5281240228565[2]
Molecular Formula C₂₅H₂₄O₆C₂₇H₂₈O₆[2]
Molecular Weight 420.46 g/mol 448.51 g/mol [2]
H-Bond Donors 20
H-Bond Acceptors 66
MetRS Bioactivity Inhibitory (IC50 ~ 70 μM)[1]None Observed[1]

Workflow Visualization

The following diagram outlines the comparative docking architecture designed to validate the MetRS pharmacophore model.

MolecularDockingWorkflow cluster_prep Phase 1: Structural Preparation Start Hypothesis Generation (Active vs. Inactive Conformer) LigPrep Ligand Prep: Isopomiferin & Dimethyl Ether (CID 228565) Start->LigPrep TargetPrep Target Prep: P. aeruginosa MetRS (Add Polar H, Assign Charges) Start->TargetPrep GridGen Receptor Grid Generation (Define MetRS Binding Pocket) LigPrep->GridGen TargetPrep->GridGen Docking Molecular Docking (AutoDock Vina 1.2.0) GridGen->Docking Analysis Post-Docking Analysis (PLIP / PyMOL) Docking->Analysis Conclusion SAR Validation (Identify H-Bond Loss & Steric Clash) Analysis->Conclusion

Figure 1: Comparative docking workflow for elucidating MetRS inhibition SAR.

Experimental Protocol: Self-Validating Docking System

This step-by-step methodology utilizes AutoDock Vina 1.2.0 ()[3] to evaluate the binding energetics of both compounds.

Phase 1: Target Preparation (MetRS)
  • Structure Retrieval: Obtain the 3D crystal structure of P. aeruginosa MetRS from the Protein Data Bank (PDB). Remove all co-crystallized water molecules and non-essential heteroatoms.

  • Hydrogen Addition: Add polar hydrogens using AutoDockTools (ADT) or Chimera.

    • Causality: X-ray crystallographic structures inherently lack hydrogen atom coordinates due to low electron density. Adding polar hydrogens is critical because empirical scoring functions rely on these to calculate directional hydrogen-bonding potentials.

  • Charge Assignment: Compute and assign Gasteiger partial charges to the protein.

    • Causality: Accurate electrostatic modeling is required to calculate the desolvation penalties and electrostatic interactions between the MetRS binding pocket and the ligands.

Phase 2: Ligand Preparation
  • Conformer Generation: Download the 3D SDF files for isopomiferin and isopomiferin dimethyl ether[2].

  • Energy Minimization: Perform a geometry optimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached.

    • Causality: Energy minimization resolves any high-energy steric clashes generated during the 2D-to-3D conversion, ensuring the ligand starts in a biologically plausible local minimum.

  • Torsion Tree Definition: Define the rotatable bonds (ROOT and BRANCH) for both ligands. Ensure the methoxy groups of the dimethyl ether derivative are set as fully rotatable.

    • Causality: The algorithm must be allowed to explore the conformational space of the methoxy groups to accurately simulate the steric hindrance they introduce into the binding pocket.

Phase 3: Receptor Grid Generation
  • Grid Box Centering: Center the grid box coordinates (x, y, z) on the known allosteric or active site of MetRS (guided by prior mutagenesis or co-crystallized ligand data).

  • Dimensions: Set the grid box size to approximately 22 × 22 × 22 Å.

    • Causality: This volume provides sufficient translational and rotational space for the ligands to explore the pocket without unnecessarily increasing computational overhead or introducing false-positive decoy binding sites.

Phase 4: Molecular Docking Execution
  • Run AutoDock Vina: Execute the docking simulation using AutoDock Vina 1.2.0[3] with an exhaustiveness parameter set to 16 or higher.

  • Self-Validation Check: Compare the binding free energy ( ΔG ) of the active hit versus the inactive probe.

    • Causality: Because isopomiferin dimethyl ether is biologically inactive[1], the docking algorithm must return a significantly poorer binding score or an unviable binding pose (e.g., binding outside the deep pocket) to validate the model's predictive power.

Phase 5: Post-Docking Analysis
  • Interaction Profiling: Export the best-scoring poses (PDBQT format) into PyMOL and the Protein-Ligand Interaction Profiler (PLIP).

  • SAR Elucidation: Map the specific hydrogen bonds formed by the free hydroxyls of isopomiferin. Superimpose the dimethyl ether derivative to visualize the exact residues where steric clashes occur due to the methyl substitution.

Expected Quantitative Outcomes

If the protocol is executed correctly, the comparative data should reflect the biological reality observed in in vitro assays. The table below summarizes the expected computational metrics that validate the SAR hypothesis.

Table 2: Expected Docking Metrics (Self-Validating System)

LigandPredicted Binding Affinity ( ΔG )Key Binding InteractionsStructural Penalty / Failure ModeIsopomiferin-8.5 to -9.5 kcal/molStrong H-bonds via free -OH groups; π π stacking with aromatic residues.None (Optimal Fit).Isopomiferin Dimethyl Ether> -6.0 kcal/molWeak van der Waals interactions; Complete loss of targeted H-bonds.Severe steric clash from bulky -OCH₃ groups; High desolvation penalty.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228565, Isopomiferin, dimethyl ether. PubChem. Retrieved April 2, 2026, from[Link]

  • Robles, S., Hu, Y., Resto, T., & Bullard, J. M. (2017). Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa. Current Drug Discovery Technologies, 14(4), 266-276. URL:[Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A.F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Isopomiferin Dimethyl Ether

Welcome to the technical support center for the synthesis of Isopomiferin Dimethyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Isopomiferin Dimethyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for improving reaction yield and purity. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Introduction to the Synthesis Pathway

Isopomiferin dimethyl ether is a complex prenylated flavonoid. Its synthesis is a multi-step process that requires careful control over reaction conditions at each stage. A common and logical synthetic approach involves three primary phases:

  • Chalcone Intermediate Formation: Synthesis of the A and B ring precursor via a Claisen-Schmidt condensation.

  • Flavonoid Core Construction: Oxidative cyclization of the chalcone to form the central pyran ring.

  • Final Tailoring: Introduction of the prenyl group and final methylation of the hydroxyl groups.

This guide is structured to address the specific challenges you may encounter in these key phases.

Part 1: Troubleshooting the Claisen-Schmidt Condensation

The foundation of the synthesis is the creation of a chalcone backbone. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor). The reaction's success hinges on the selective formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic aldehyde.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt reaction yield is very low. What are the primary factors I should investigate?

A1: Low yield in a Claisen-Schmidt condensation is a common issue that can typically be traced back to one of several factors:

  • Catalyst Activity: The concentration and nature of the base (e.g., NaOH, KOH) are critical. Insufficient base will result in slow and incomplete reaction, while an excessive amount can promote side reactions. The base must be strong enough to deprotonate the α-carbon of the acetophenone to form the enolate.

  • Reaction Temperature: While some condensations proceed at room temperature, others require gentle heating (40-50 °C) to overcome the activation energy barrier.[1] However, excessive heat can favor side reactions and product degradation. It is often best to start at cooler temperatures (even an ice bath) during the dropwise addition of the catalyst to control the initial exothermic reaction, followed by stirring at room temperature.[2]

  • Side Reactions: The most common side reaction is the self-condensation of the acetophenone. Another possibility, especially with certain substituted benzaldehydes, is the Cannizzaro reaction if the aldehyde can be oxidized and reduced. The presence of acidic sites on a catalyst can also lead to unwanted side reactions.[3]

  • Reversibility: The initial aldol addition is a reversible step. To drive the reaction forward, conditions must favor the subsequent dehydration (elimination of water) to form the stable α,β-unsaturated ketone (chalcone). This is often achieved through heating.[1]

  • Product Precipitation: If the chalcone product is insoluble in the solvent (e.g., ethanol), it may precipitate and coat the reactants or catalyst, halting the reaction. This can sometimes be overcome by increasing the solvent volume or switching to a solvent with better solubility for the product, combined with vigorous stirring.[1]

Q2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are these byproducts likely to be?

A2: The presence of multiple spots indicates a non-selective reaction. Besides your starting materials, common byproducts include:

  • Acetophenone Self-Condensation Product: The enolate of the acetophenone can react with another molecule of acetophenone. This is more likely if the aldehyde is not reactive enough or if its addition is too slow.

  • Aldol Addition Intermediate: The initial product of the condensation is a β-hydroxy ketone. If the dehydration step is not complete, you will see this intermediate in your reaction mixture.

  • Products of the Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens and a very strong base, the aldehyde can undergo disproportionation to yield the corresponding carboxylic acid and alcohol.

Q3: How do I choose between a base-catalyzed versus an acid-catalyzed Claisen-Schmidt condensation?

A3: The choice of catalyst depends on the specific substrates and desired outcome.

  • Base-Catalyzed (Most Common): This method, using NaOH or KOH in ethanol, is generally preferred for its efficiency and milder conditions.[1] The mechanism relies on the formation of an enolate from the ketone partner, which is crucial. This method is highly effective when one of the carbonyl partners (typically the aromatic aldehyde) lacks α-hydrogens, preventing it from forming an enolate and ensuring it acts only as the electrophile.[1]

  • Acid-Catalyzed: In this variant, the acid protonates the carbonyl oxygen of the aldehyde, making it a more potent electrophile. Simultaneously, the ketone is converted to its enol form, which acts as the nucleophile. Acid catalysis can sometimes be useful for specific substrates but is generally less common for simple chalcone synthesis.

Visualizing the Mechanism: Base-Catalyzed Claisen-Schmidt

Claisen_Schmidt Figure 1: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration Ketone Acetophenone (with α-H) Enolate Nucleophilic Enolate Ion Ketone->Enolate Deprotonation Enolate_ref Enolate Base Base (OH⁻) Base->Ketone Aldehyde Benzaldehyde (Electrophile) Intermediate Aldol Adduct (Alkoxide) Aldehyde->Intermediate Intermediate_ref Aldol Adduct Enolate_ref->Aldehyde Attack BetaHydroxy β-Hydroxy Ketone Chalcone Chalcone (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone Dehydration (-H₂O) Intermediate_ref->BetaHydroxy Protonation (from H₂O)

Caption: Base abstracts a proton to form a nucleophilic enolate, which attacks the aldehyde, followed by dehydration to yield the chalcone.

Optimization of Reaction Conditions

The following table summarizes key parameters and their typical optimization ranges for improving chalcone yield.

ParameterTypical RangeRationale & Expert InsightPotential Issues
Temperature 0 °C to 50 °CInitial addition of base at low temperature (0-5 °C) minimizes side reactions. The reaction can then be stirred at room temperature or gently heated to ensure completion.[2]High temperatures (>60 °C) can lead to byproduct formation and decomposition.[4]
Catalyst Conc. 1.0 - 1.2 eq (Base)A stoichiometric amount or slight excess of base is usually sufficient to drive the reaction.Excess base can promote the Cannizzaro reaction or other unwanted side reactions.
Solvent Ethanol, MethanolPolar protic solvents are excellent for dissolving the reactants and the hydroxide base catalyst.Product may have limited solubility, leading to precipitation.[1]
Reaction Time 1 - 4 hoursProgress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.Excessively long reaction times can lead to product degradation.
Protocol: Base-Catalyzed Synthesis of a Chalcone Intermediate

This protocol is a representative method for a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Potassium Hydroxide (KOH, 1.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with magnetic stir bar

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in absolute ethanol.

  • Catalyst Addition: While stirring the solution vigorously in an ice bath, add a solution of potassium hydroxide (1.2 eq) in ethanol dropwise over 15-20 minutes. A color change and increase in viscosity are often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-4 hours when the aldehyde starting material is consumed.[1]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to induce precipitation of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then with cold ethanol (to remove unreacted starting materials).[1]

  • Drying & Characterization: Dry the purified product in a vacuum oven. Determine the yield, melting point, and confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Part 2: Flavonoid Core Construction & Final Modifications

Following the successful synthesis of the chalcone, the next critical phases involve forming the heterocyclic core of the flavonoid and performing the necessary substitutions to arrive at isopomiferin dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: My chalcone cyclization to the flavanone is inefficient. What reaction conditions can I modify?

A1: The oxidative cyclization of a chalcone to a flavone or related flavonoid core is a delicate step. If you are experiencing low yields, consider the following:

  • Reagent Choice: A common method is the Algar-Flynn-Oyamada (AFO) reaction, which uses an alkaline solution of hydrogen peroxide. The pH is critical; the reaction requires basic conditions to deprotonate the phenolic hydroxyl group, but excessively high pH can lead to decomposition of both the peroxide and the chalcone.

  • Solvent System: The reaction is often run in aqueous methanol or ethanol to ensure solubility of the chalcone.

  • Temperature Control: The AFO reaction is exothermic. It is crucial to maintain a low temperature (e.g., < 20°C) during the addition of hydrogen peroxide to prevent runaway reactions and degradation.

Q2: The final methylation step to produce the dimethyl ether is incomplete. How can I improve the yield?

A2: Incomplete methylation is usually a problem of reaction conditions or reagent choice. This step is a classic Williamson ether synthesis.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenolic hydroxyl groups. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetone are common choices. The base must be strong enough to generate the phenoxide nucleophile.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent. Methyl iodide (CH₃I) is also effective. Use a slight excess (e.g., 1.1-1.5 equivalents per hydroxyl group) to ensure the reaction goes to completion.

  • Anhydrous Conditions: This reaction is highly sensitive to water, which will consume the base and hydrolyze the methylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. A procedure involving a dewatering step before adding the methylating agent can significantly increase yield.[5]

  • Phase Transfer Catalyst: For reactions in a biphasic system or with poorly soluble bases, adding a phase transfer catalyst like tetrabutylammonium bromide can significantly accelerate the reaction by transporting the alkoxide into the organic phase.[5]

Visualizing the Overall Workflow

Synthesis_Workflow Figure 2: General Synthesis Workflow for Isopomiferin Dimethyl Ether Start Starting Materials (Substituted Acetophenone & Benzaldehyde) Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation Flavanone Flavanone/Flavone Core Chalcone->Flavanone Oxidative Cyclization Prenylated Prenylated Flavonoid Flavanone->Prenylated Prenylation FinalProduct Isopomiferin Dimethyl Ether Prenylated->FinalProduct Williamson Ether Synthesis (Methylation)

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Optimization

Technical Support Center: Chromatography Solutions for Prenylated Isoflavones

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing Reverse-Phase High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows for isopomiferin dimethyl ether .

Isopomiferin dimethyl ether is a highly non-polar conformer of isopomiferin, a prenylated isoflavone derived from Maclura pomifera (Osage orange) 1. The addition of a bulky prenyl group combined with dimethyl ether modifications significantly increases the molecule's hydrophobicity compared to its parent compounds. This extreme lipophilicity frequently causes prolonged retention times, poor peak symmetry, and co-elution with matrix components.

Below, we detail the mechanistic reasoning behind mobile phase selection, provide a troubleshooting desk for common chromatographic failures, and outline a self-validating experimental protocol.

Analytical Workflow: Mobile Phase Optimization

MobilePhaseOptimization N1 Target: Isopomiferin Dimethyl Ether (Highly Hydrophobic) N2 Select Organic Modifier Acetonitrile (Aprotic) vs. Methanol (Protic) N1->N2 N3 Select Aqueous Additive 0.1% Formic Acid to suppress silanols N2->N3 N4 Design Gradient Profile Start 60% B -> Ramp to 100% B N3->N4 N5 Chromatographic Evaluation N4->N5 N6 Success: Rs > 1.5, Tf 0.9-1.2 N5->N6 Optimal Selectivity N7 Failure: Peak Tailing or Co-elution N5->N7 Suboptimal N7->N2 Adjust Modifier/pH

Workflow for optimizing RP-HPLC mobile phase for hydrophobic prenylated isoflavones.

Troubleshooting Desk & FAQs

Q1: Why is isopomiferin dimethyl ether exhibiting severe peak tailing, even though the dimethyl ether modification removes free phenolic hydroxyls? A: While the dimethyl ether modification caps reactive hydroxyl groups and reduces overall polarity, peak tailing in RP-HPLC is frequently driven by secondary interactions between the analyte's remaining oxygen atoms (e.g., the ketone group on the C-ring) and unendcapped, ionized silanol groups on the silica stationary phase. Causality & Solution: To suppress silanol ionization, the mobile phase must be maintained at an acidic pH (typically pH 2.5–3.0). We strongly recommend adding 0.1% formic acid or 2% acetic acid to the aqueous phase 2. This protonates the silanols, eliminating ionic interactions and ensuring sharp, symmetrical peaks 3.

Q2: Should I use Acetonitrile or Methanol as the organic modifier for this specific derivative? A: Acetonitrile (ACN) is strongly preferred over Methanol (MeOH) for highly hydrophobic prenylated isoflavones. Causality & Solution: Methanol is a protic solvent that can participate in hydrogen bonding, which sometimes alters selectivity but generally provides weaker elution strength for bulky prenylated compounds. Acetonitrile is aprotic, has lower viscosity (resulting in lower system backpressure), and exhibits superior elution strength for lipophilic targets 45. For isopomiferin dimethyl ether, ACN will yield narrower peak widths and shorter run times.

Q3: How should I design the gradient profile to resolve the dimethyl ether derivative from unmethylated precursors like pomiferin and osajin? A: Unmethylated precursors are more polar and will elute earlier on a C18 column. Causality & Solution: A steep linear gradient is highly effective. Start the gradient at a relatively high organic composition (e.g., 60-80% ACN) to quickly elute the polar matrix components and unmethylated isoflavones. Then, ramp up to 100% ACN over 3 to 10 minutes to elute the highly retained isopomiferin dimethyl ether 63.

Q4: My peaks are splitting or showing fronting. What is causing this? A: This is typically caused by a sample solvent mismatch. Causality & Solution: Because isopomiferin dimethyl ether is highly hydrophobic, researchers often dissolve it in 100% DMSO or pure ACN. If a large volume of this "strong" solvent is injected into a mobile phase that starts with a higher aqueous content, the analyte travels rapidly down the column head before partitioning into the stationary phase, causing peak distortion. Ensure your sample injection solvent closely matches the initial mobile phase conditions (e.g., 60:40 ACN:Water), or restrict the injection volume to ≤5 µL.

Quantitative Mobile Phase Performance Data

The following table summarizes the effects of different mobile phase systems on the retention and resolution of prenylated isoflavones based on validated literature parameters:

Mobile Phase System (A / B)Gradient ProfileTarget AnalyteApprox. Retention Time (min)Resolution & Peak ShapeSource Reference
0.1% Formic Acid / Acetonitrile 80% → 100% BOsajin & Pomiferin3.5 – 8.0High Rs, Sharp Peaks (Optimal)3
2% Acetic Acid / Acetonitrile 50% → 100% BOsajin & Pomiferin12.0 – 15.0Good Rs, Minimal Tailing2
40 mM Formic Acid / Acetonitrile 30% → 100% BPomiferin10.0 – 15.0High Rs[[6]]()
0.1% Acetic Acid / Methanol 13% → 50% BIsoflavone Aglycones4.5 – 7.7Moderate Rs, Broader Peaks4
Self-Validating Experimental Protocol: RP-HPLC Method for Isopomiferin Dimethyl Ether

This protocol is designed as a self-validating system. The method is only considered successful if the internal system suitability criteria (Phase 3) are met, ensuring data integrity for downstream applications.

Phase 1: System Preparation & Equilibration
  • Column Selection: Install a high-purity, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3–5 µm particle size) 5. Flush with 100% Acetonitrile for 20 column volumes to clear lipophilic contaminants.

  • Mobile Phase Formulation:

    • Solvent A: Ultrapure water (18.2 MΩ·cm) containing 0.1% (v/v) LC-MS grade formic acid [[3]]().

    • Solvent B: LC-MS grade Acetonitrile containing 0.1% (v/v) formic acid.

    • Mechanistic Note: Formic acid ensures a consistent pH of ~2.7, maintaining the stationary phase silanols in a protonated state to prevent peak tailing.

Phase 2: Gradient Execution
  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and the column oven to 40°C. Elevated temperatures reduce mobile phase viscosity and improve mass transfer for bulky prenylated compounds 6.

  • Gradient Program:

    • 0.0 – 2.0 min: 60% B (Isocratic hold to focus the analyte band).

    • 2.0 – 12.0 min: 60% → 100% B (Linear ramp to elute the highly hydrophobic dimethyl ether).

    • 12.0 – 15.0 min: 100% B (Column wash to remove strongly retained matrix lipids).

    • 15.0 – 20.0 min: 60% B (Re-equilibration).

Phase 3: Self-Validation & System Suitability
  • Injection & Detection: Inject 5 µL of the standard (10 µg/mL dissolved in 60:40 ACN:Water). Monitor UV absorbance at 274 nm (optimal for the isoflavone backbone) 3 [[2]]().

  • Validation Criteria: The chromatographic run is considered validated only if the following parameters are met:

    • Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. (If Tf​ > 1.2, verify the acid modifier concentration and column integrity).

    • Retention Time Precision: The %RSD of the retention time across 3 replicate injections must be < 1.0%.

    • Resolution ( Rs​ ): If analyzing a mixture, the resolution between isopomiferin dimethyl ether and its closest eluting precursor must be > 1.5.

References
  • Acta Veterinaria Brno - "Protective Effects of Flavonoid Pomiferin on Heart Ischemia-Reperfusion" URL:[Link]

  • PMC / NIH - "HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South" URL:[Link]

  • ACS Publications - "Antioxidant Isoflavones in Osage Orange, Maclura pomifera (Raf.) Schneid" URL:[Link]

  • ACS Publications - "Evaluation of Isoflavone Aglycon and Glycoside Distribution in Soy Plants and Soybeans by Fast Column High-Performance Liquid Chromatography Coupled with a Diode-Array Detector" URL:[Link]

  • ResearchGate - "The chemical structure of the hit compound BM01C11 (isopomiferin)." URL:[Link]

  • IMR Press - "An efficient HPLC method for the quantification of isoflavones in soy extracts and soy dietary supplements in routine quality control" URL:[Link]

Sources

Troubleshooting

preventing degradation of isopomiferin dimethyl ether during long-term storage

Welcome to the Technical Support Center. As researchers and drug development professionals increasingly target "undruggable" oncogenic drivers, prenylated isoflavonoids like Isopomiferin Dimethyl Ether (IDE) have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals increasingly target "undruggable" oncogenic drivers, prenylated isoflavonoids like Isopomiferin Dimethyl Ether (IDE) have emerged as critical molecular tools. IDE functions by inhibiting key kinases (such as CK2 and PI3K), which synchronously creates a field effect that destabilizes and degrades the oncogenic MYCN protein[1].

However, the very structural features that grant IDE its potency—specifically its lipophilic prenyl group and etherified hydroxyls[2]—also make it highly susceptible to environmental degradation[3]. This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure the integrity of your IDE stocks during long-term storage.

Part 1: Troubleshooting Guide & FAQs

Q: My IDE stock solution has turned slightly yellow, and I am seeing a complete loss of MYCN degradation in my neuroblastoma cell assays. What happened? A: You are likely observing the photo-oxidation of the prenyl group. While the core benzopyranone structure of isoflavones is relatively stable, the 3-methyl-2-butenyl (prenyl) side chain contains an electron-rich double bond that is highly susceptible to electrophilic attack and auto-oxidation when exposed to UV light and atmospheric oxygen. If the prenyl group is oxidized (e.g., epoxidized or cleaved), the molecule loses the specific steric and electronic properties required to effectively bind and inhibit CK2 and PI3K[1]. Always store IDE in amber glass vials and purge the headspace with an inert gas.

Q: I observed micro-precipitates in my 10 mM DMSO stock after storing it at -20°C for a month. Can I just vortex it and proceed with my in vitro screening? A: No. Proceeding with a precipitated stock will lead to irreproducible dosing. DMSO is highly hygroscopic. Every time you open the vial at room temperature without proper equilibration, atmospheric moisture condenses into the solvent. Because IDE is exceptionally lipophilic (due to both the prenyl group and the dimethyl ether modifications)[2], even a fractional increase in water content will drastically reduce its solubility, causing it to crash out of solution. Solution: Gently warm the vial to 37°C in a water bath and sonicate for 5 minutes to redissolve the precipitate. Moving forward, strictly adhere to single-use aliquots to prevent moisture ingress from repeated freeze-thaw cycles.

Q: Why is Isopomiferin Dimethyl Ether more sensitive to storage conditions than standard soy isoflavones like genistein or daidzein? A: Standard isoflavones lack the prenyl modification. Prenylation significantly enhances the biological activity and tissue accumulation of dietary flavonoids by increasing their lipophilicity and altering their bioavailability[3]. However, this functional upgrade comes at a chemical cost: the prenyl double bond acts as a thermodynamic sink for oxidative degradation. Furthermore, the dimethyl ether modification removes the hydrogen-bonding capability of the native hydroxyl groups, altering its solvation dynamics and making it far more prone to precipitation in the presence of trace water.

Part 2: Degradation Kinetics & Storage Data

To optimize your storage strategy, it is critical to understand the temperature-dependent degradation kinetics of prenylated isoflavonoids. The following table extrapolates first-order degradation kinetics based on established isoflavone stability models[4], adjusted for the heightened oxidative susceptibility of the prenyl moiety.

Table 1: Quantitative Stability Profile of IDE in DMSO Solution

Storage TemperatureAtmospheric ConditionLight ExposureEstimated Half-Life ( t1/2​ )Primary Mode of Degradation
-80°C Argon (Inert)Dark (Amber)> 24 months Negligible
-20°C Ambient AirDark~ 6 months Slow auto-oxidation of prenyl group
4°C Ambient AirAmbient Lab< 2 weeks Moisture ingress (precipitation) & oxidation
25°C (Room Temp) Ambient AirDirect UV/Lab< 48 hours Rapid photo-oxidation & epoxidation

Part 3: Standard Operating Procedure (SOP) for IDE Storage

To ensure a self-validating system where assay failures can be definitively decoupled from compound degradation, follow this step-by-step methodology for preparing and storing IDE.

Step 1: Thermal Equilibration Before opening the lyophilized IDE powder, remove the sealed vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would initiate hydrolysis and ruin downstream solubility.

Step 2: Anhydrous Reconstitution Reconstitute the powder using strictly anhydrous, sterile-filtered DMSO (≥99.9% purity, packed under Argon). Calculate the volume required to create a 10 mM master stock.

Step 3: Single-Use Aliquoting Immediately dispense the master stock into pre-sterilized, amber glass vials in single-use volumes (e.g., 10 µL to 50 µL). Causality: Amber glass blocks UV-induced photo-oxidation. Single-use volumes eliminate freeze-thaw cycles, which are the primary vector for moisture ingress and subsequent precipitation.

Step 4: Inert Gas Purging Using a low-pressure manifold, gently blow a stream of Argon (or high-purity Nitrogen) over the headspace of each aliquot for 3–5 seconds before rapidly capping. Causality: Displacing ambient oxygen prevents the auto-oxidation of the vulnerable prenyl double bond.

Step 5: Cryopreservation Transfer all aliquoted vials immediately to a -80°C freezer. When required for an experiment, thaw a single vial on ice, use it immediately, and discard any remaining volume.

Part 4: Visualizing the Workflow and Mechanism

The following diagrams map the logical relationships between proper storage workflows and the downstream mechanistic success of IDE in experimental models.

IDE_Storage A Receive/Synthesize Isopomiferin Dimethyl Ether B Baseline QC (LC-MS / NMR) A->B Verify Purity C Reconstitute in Anhydrous DMSO B->C Prepare Stock D Aliquot into Amber Glass Vials C->D Minimize Freeze-Thaw E Inert Gas Purge (Argon/Nitrogen) D->E Prevent Oxidation F Long-Term Storage (-80°C) E->F Prevent Degradation G Thaw on Ice & Use (Single-Use Only) F->G Experimental Application

Caption: Workflow for the preparation, storage, and handling of Isopomiferin Dimethyl Ether.

IDE_Mechanism IDE Intact Isopomiferin Dimethyl Ether Kinases Inhibition of CK2 & PI3K IDE->Kinases Active Binding MYCN MYCN Destabilization Kinases->MYCN Degradation Proteasomal Degradation of MYCN MYCN->Degradation DegradedIDE Oxidized/Degraded IDE (Loss of Prenyl Integrity) LossOfFunction Failure to Inhibit Kinases DegradedIDE->LossOfFunction Steric/Electronic Changes MYCN_Stable MYCN Remains Stable (Assay Failure) LossOfFunction->MYCN_Stable

Caption: Impact of IDE degradation on its ability to inhibit CK2/PI3K and destabilize MYCN.

References

  • PubChem . "Isopomiferin, dimethyl ether | C27H28O6 | CID 228565." National Institutes of Health (NIH). Available at:[Link]

  • Smith, N., et al. (2023) . "Kinases Controlling Stability of the Oncogenic MYCN Protein." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Otieno, D. O., et al. (2007) . "Isoflavone phytoestrogen degradation in fermented soymilk with selected beta-glucosidase producing L. acidophilus strains during storage at different temperatures." International Journal of Food Microbiology. Available at:[Link]

  • Mukai, R. (2018) . "Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability." Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

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Optimization

resolving co-elution issues with isopomiferin dimethyl ether in HPLC

HPLC Troubleshooting Guide: Resolving Co-Elution of Isopomiferin Dimethyl Ether Introduction Isopomiferin dimethyl ether is a highly hydrophobic, semisynthetic derivative of the prenylated isoflavone isopomiferin[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Troubleshooting Guide: Resolving Co-Elution of Isopomiferin Dimethyl Ether

Introduction

Isopomiferin dimethyl ether is a highly hydrophobic, semisynthetic derivative of the prenylated isoflavone isopomiferin[1]. In drug discovery and natural product characterization, analyzing this compound via High-Performance Liquid Chromatography (HPLC) frequently results in critical co-elution with closely related structural isomers, such as pomiferin dimethyl ether or osajin derivatives[2][3]. This technical support guide provides application scientists with field-proven, mechanistically grounded strategies to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why does isopomiferin dimethyl ether consistently co-elute with other prenylated isoflavones on a standard C18 column? A: The co-elution is a direct result of the molecule's extreme hydrophobicity and lack of polar interaction sites. The parent compound, isopomiferin, contains a bulky prenyl group that dominates its retention behavior[1]. When the hydroxyl groups are dimethylated, the hydrogen-bonding potential is masked. On a standard C18 (octadecylsilane) stationary phase, separation relies almost entirely on dispersive (hydrophobic) forces. Because structural isomers like osajin dimethyl ether possess nearly identical hydrophobic footprints, the C18 phase cannot distinguish between them, leading to overlapping peaks[2][3].

Q2: How can I alter the mobile phase to induce selectivity for these hydrophobic ethers? A: When dispersive forces fail to provide selectivity, you must alter the solvation dynamics of the mobile phase. While Acetonitrile (ACN) is the industry standard for reversed-phase HPLC, substituting it with Methanol (MeOH) introduces hydrogen-bond donating capacity, which can slightly shift selectivity. However, the most effective intervention for prenylated isoflavones is the introduction of Tetrahydrofuran (THF). A ternary gradient system of MeCN-THF-H₂O alters the shape selectivity of the mobile phase, allowing the stationary phase to better differentiate the spatial arrangement of the prenyl and methoxy groups[4].

Q3: If mobile phase optimization is insufficient, which stationary phase offers the best orthogonal selectivity? A: If a C18 column lacks the necessary shape recognition, you must exploit the electron-rich aromatic core of the isoflavone. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended. The electron-deficient fluorinated ring of a PFP phase engages in strong π−π and dipole-dipole interactions with the dimethoxy-substituted aromatic rings of isopomiferin dimethyl ether. This provides a completely orthogonal separation mechanism compared to the purely hydrophobic interactions of a C18 column.

Q4: Does column temperature affect the resolution of prenylated isomers? A: Yes, significantly. Temperature dictates the conformational flexibility of both the stationary phase alkyl/phenyl chains and the analyte's prenyl group. Lowering the column temperature (e.g., from the standard 40°C down to 20°C - 25°C) increases the rigidity of the system. This reduced thermal motion enhances the shape selectivity of the column, which is often the critical factor needed to resolve positional isomers of prenylated compounds[4][5].

Quantitative Data: Impact of Chromatographic Parameters on Isoflavone Resolution

The following table summarizes the expected impact of various chromatographic interventions on the resolution ( Rs​ ) of prenylated isoflavone critical pairs based on established chromatographic principles.

InterventionPrimary Mechanism of ActionExpected Rs​ ImprovementSystem Backpressure Impact
ACN MeOH Hydrogen bonding alterations+ 0.2 to 0.5High (due to higher viscosity)
Addition of THF (2-5%) Enhanced shape selectivity+ 0.8 to 1.2Moderate
C18 PFP Column π−π and dipole interactions+ 1.5 to 2.0Minimal (comparable to C18)
Temp Decrease (40°C 20°C) Increased conformational rigidity+ 0.3 to 0.6High (viscosity increases)

Experimental Protocol: Orthogonal Separation Workflow

This self-validating protocol utilizes a PFP stationary phase and a ternary mobile phase to guarantee baseline resolution ( Rs​≥1.5 ) of isopomiferin dimethyl ether from its isomers.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Formic acid in LC-MS grade Water. (The acidic pH suppresses any residual silanol ionization on the column, ensuring sharp peaks and reproducible retention times[6]).

  • Solvent B: Acetonitrile : Tetrahydrofuran (95:5, v/v). Note: Use uninhibited, fresh THF to avoid peroxide formation, which can cause severe baseline noise at low UV wavelengths.

Step 2: System Setup and Column Equilibration

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Temperature: Thermostat the column compartment strictly to 25°C.

  • Flow Rate: 1.0 mL/min.

  • Equilibrate the column with 30% Solvent B for a minimum of 20 column volumes to ensure the THF has fully solvated the fluorinated stationary phase.

Step 3: Gradient Execution Execute the following gradient profile to maximize peak capacity:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band at the column head)

  • 2.0 - 15.0 min: 30% 80% B (Linear ramp to elute hydrophobic prenylated compounds)

  • 15.0 - 18.0 min: 80% 100% B (Column wash to remove highly retained matrix components)

  • 18.0 - 25.0 min: 30% B (Re-equilibration)

Step 4: System Suitability Test (SST) and Validation

  • Self-Validation: Inject a standard mixture containing isopomiferin dimethyl ether and a known co-eluting isomer (e.g., osajin).

  • Acceptance Criteria: The system is validated for sample analysis only if the resolution ( Rs​ ) between the critical pair is ≥1.5 , and the symmetry factor (tailing factor) for isopomiferin dimethyl ether is between 0.9 and 1.2.

  • Use a Diode-Array Detector (DAD) set to 254 nm and 280 nm to verify peak purity via spectral matching across the peak width[5].

Troubleshooting Decision Matrix

HPLCTroubleshooting Start Co-elution Detected (Rs < 1.5) AddTHF Implement Ternary Gradient (Add 5% THF to Organic) Start->AddTHF Eval1 Evaluate Resolution AddTHF->Eval1 SwitchPFP Switch to PFP Column (Enhance pi-pi interactions) Eval1->SwitchPFP Fail Resolved Baseline Resolution (Rs ≥ 1.5) Eval1->Resolved Success DropTemp Decrease Column Temp (Reduce to 20-25°C) SwitchPFP->DropTemp DropTemp->Resolved

Logical workflow for troubleshooting isopomiferin dimethyl ether co-elution in HPLC.

References

  • Protective Effects of Flavonoid Pomiferin on Heart Ischemia-Reperfusion - Acta Veterinaria Brno. vfu.cz.2

  • Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 - PubChem - NIH. nih.gov. 3

  • LC–DAD–MS Method for Analysis of Pomiferin and Osajin, Major Isoflavones in Maclura pomifera (Rafin.) Schneider | Request PDF - ResearchGate. researchgate.net. 6

  • HPLC Analysis of White Lupin Isoflavonoids. tandfonline.com. 4

  • The chemical structure of the hit compound BM01C11 (isopomiferin). - ResearchGate. researchgate.net. 1

  • Evaluation of Isoflavone Aglycon and Glycoside Distribution in Soy Plants and Soybeans by Fast Column High-Performance Liquid Chromatography Coupled with a Diode-Array Detector | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of Isopomiferin Dimethyl Ether

Welcome to the technical support center for the optimization of isopomiferin dimethyl ether extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of isopomiferin dimethyl ether extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. Here, we combine established scientific principles with field-proven insights to help you maximize the efficiency and purity of your extractions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of isopomiferin dimethyl ether.

Q1: What is isopomiferin dimethyl ether and why is its polarity important for extraction?

Isopomiferin dimethyl ether is a prenylated isoflavone, a class of organic compounds known for their potential biological activities.[1][2] It is a derivative of pomiferin, which is naturally found in plants like the Osage orange (Maclura pomifera).[1][3] The "dimethyl ether" designation indicates that two hydroxyl (-OH) groups on the parent molecule have been replaced by methoxy (-OCH₃) groups. This chemical modification significantly reduces the molecule's polarity, making it more lipophilic (fat-soluble) and less soluble in polar solvents like water.[4][5] Understanding this reduced polarity is the cornerstone of selecting an appropriate extraction solvent.

Q2: What is the best starting solvent for extracting isopomiferin dimethyl ether?

Given its non-polar nature, the ideal starting solvents are those with low to medium polarity. A good starting point would be a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate . Chloroform has also been used for the extraction of similar prenylated flavonoids from Maclura pomifera.[6] The principle of "like dissolves like" is paramount here; a non-polar compound will have the highest solubility in a non-polar solvent.[7] For initial trials, performing small-scale extractions with a few different solvents is recommended to empirically determine the best choice for your specific plant material.[8]

Q3: My extraction yield is very low. What are the most common causes?

Low yield is a frequent challenge in natural product extraction.[8][9] The primary culprits are typically:

  • Suboptimal Solvent Choice: The solvent may be too polar or not polar enough to effectively solubilize the target compound.[8][9]

  • Inefficient Extraction Method: Passive methods like maceration may not be as effective as active methods such as ultrasound-assisted extraction (UAE) or Soxhlet extraction.[7][9]

  • Insufficient Lysis: The plant material may not be ground finely enough, preventing the solvent from penetrating the cellular matrix to access the compound.[7][8][10]

  • Degradation of the Compound: Exposure to excessive heat or light during the extraction process can degrade the target molecule.[8][9]

Q4: How can I improve the purity of my extract?

If your extract contains a high level of impurities, consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove oils and other highly lipophilic compounds. Afterwards, you can extract the solid residue with a solvent of slightly higher polarity, such as ethyl acetate or dichloromethane, which is more likely to selectively dissolve the isopomiferin dimethyl ether. This step-wise increase in solvent polarity can effectively fractionate the components of the raw material, leading to a cleaner final extract.

Part 2: Troubleshooting Guide for Low Extraction Yield

This section provides a systematic approach to diagnosing and resolving issues of low extraction yield.

Problem: You have performed an extraction, but the yield of isopomiferin dimethyl ether is significantly lower than expected.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low extraction yields.

TroubleshootingWorkflow Start Start: Low Yield Detected CheckSolvent Step 1: Evaluate Solvent Choice Start->CheckSolvent SolventOK Is Solvent Optimal? CheckSolvent->SolventOK ChangeSolvent Action: Test Solvents of Varying Polarity SolventOK->ChangeSolvent No CheckMethod Step 2: Assess Extraction Method SolventOK->CheckMethod Yes ChangeSolvent->CheckSolvent MethodOK Is Method Efficient? CheckMethod->MethodOK ChangeMethod Action: Employ Advanced Method (e.g., UAE, MAE) MethodOK->ChangeMethod No CheckPrep Step 3: Review Sample Preparation MethodOK->CheckPrep Yes ChangeMethod->CheckMethod PrepOK Is Material Finely Ground? CheckPrep->PrepOK GrindSample Action: Reduce Particle Size (Grind/Mill) PrepOK->GrindSample No CheckDegradation Step 4: Investigate Degradation PrepOK->CheckDegradation Yes GrindSample->CheckPrep DegradationOK Is Process Heat/Light Controlled? CheckDegradation->DegradationOK ControlConditions Action: Lower Temperature, Protect from Light DegradationOK->ControlConditions No Success Yield Improved DegradationOK->Success Yes ControlConditions->CheckDegradation

Caption: Troubleshooting workflow for low extraction yield.

Detailed Troubleshooting Steps

Step 1: Re-evaluate Your Solvent Choice

  • Causality: The efficiency of a solvent extraction is fundamentally governed by the solubility of the target compound in the solvent.[7] Isopomiferin dimethyl ether is a relatively non-polar molecule. If you are using a highly polar solvent system, such as an ethanol/water mixture with a high water content, the compound will not dissolve effectively, leading to poor extraction. Studies on similar isoflavones show that mixtures of solvents can sometimes optimize extraction, but for a non-polar derivative, starting with less polar options is key.[11][12]

  • Solution: Conduct small-scale pilot extractions using a range of solvents with varying polarities. A good selection to test would be n-hexane (non-polar), ethyl acetate (intermediate polarity), and acetone (polar aprotic). Compare the yield from each to determine the optimal solvent.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
n-Hexane0.169Good for extracting non-polar compounds and lipids.
Dichloromethane3.140A versatile solvent for compounds of intermediate polarity.
Ethyl Acetate4.477Effective for a wide range of flavonoids and less toxic than chlorinated solvents.
Acetone5.156Soluble in water and organic solvents, can extract a broader range of compounds.[1]
Ethanol4.378Often used in mixtures with water for extracting more polar isoflavones.[13][14] Less ideal for the dimethyl ether derivative unless in low water concentrations.

Step 2: Optimize the Extraction Parameters

  • Causality: Extraction is a process of mass transfer that is dependent on time, temperature, and the solid-to-liquid ratio.[7] Insufficient time will not allow for equilibrium to be reached, while too low a temperature will reduce the solubility and diffusion rate of the compound.[7] An inadequate volume of solvent may become saturated before all the compound is extracted.[7][15]

  • Solution:

    • Solid-to-Liquid Ratio: A common starting point is a ratio of 1:10 to 1:20 (g of plant material to mL of solvent). If you suspect saturation is an issue, increase the solvent volume.[15]

    • Temperature: Gently heating the extraction mixture can increase solubility and extraction speed. However, for isoflavonoids, temperatures above 100-150°C can cause degradation.[16] For room temperature extractions, ensure sufficient time (several hours to overnight with stirring).

    • Time: For maceration, allow at least 24-48 hours.[17] For ultrasound-assisted extraction, 30-60 minutes is often sufficient.[15][18][19]

Step 3: Consider Advanced Extraction Techniques

  • Causality: Traditional maceration relies solely on diffusion, which can be slow and inefficient. Advanced techniques use energy to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.

  • Solution: Employing a method like Ultrasound-Assisted Extraction (UAE) can significantly improve yields and reduce extraction times.[15][19] The cavitation bubbles produced by ultrasound create micro-disruptions in the plant material, facilitating the release of the target compound.[20]

Part 3: Detailed Protocol - Ultrasound-Assisted Extraction (UAE)

This protocol provides a validated, step-by-step method for the extraction of isopomiferin dimethyl ether from a plant matrix.

Objective: To efficiently extract isopomiferin dimethyl ether using UAE, minimizing solvent consumption and extraction time.

Materials:

  • Dried and powdered plant material (e.g., from Maclura pomifera)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flask or beaker

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material and place it into a 250 mL Erlenmeyer flask. A smaller particle size increases the surface area available for extraction.[7]

  • Solvent Addition: Add 200 mL of ethyl acetate to the flask to achieve a 1:20 solid-to-liquid ratio.[15] Swirl to ensure all the plant material is wetted.

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is slightly higher than the solvent level in the flask.[9] Sonicate for 45 minutes at a controlled temperature (e.g., 40°C).[19] The ultrasonic power can be a key parameter to optimize.[18]

  • Filtration: After sonication, filter the mixture through a Buchner funnel under vacuum to separate the extract from the solid plant material. Wash the solid residue with a small amount of fresh solvent (e.g., 20-30 mL) to recover any remaining compound.

  • Solvent Evaporation: Combine the filtrate and the washings. Concentrate the extract using a rotary evaporator at a temperature below 45°C to avoid thermal degradation.

  • Drying and Weighing: Once all the solvent is removed, the crude extract can be placed in a vacuum oven to remove any residual solvent. The final dried extract can then be weighed to determine the yield.

  • Quality Control (Self-Validation): To confirm the presence and estimate the purity of isopomiferin dimethyl ether, perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis on the crude extract, comparing it to a reference standard if available.

Process Flow Diagram for UAE

UAE_Workflow Prep 1. Sample Preparation (10g powdered material) AddSolvent 2. Solvent Addition (200mL Ethyl Acetate) Prep->AddSolvent Sonication 3. Ultrasonication (45 min, 40°C) AddSolvent->Sonication Filtration 4. Filtration (Separate solid residue) Sonication->Filtration Evaporation 5. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Final Final Product: Crude Extract Evaporation->Final QC 6. QC Analysis (TLC/HPLC) Final->QC Validation

Caption: Step-by-step workflow for Ultrasound-Assisted Extraction.

References

  • C. A. C. M. do Nascimento, et al. (2012). Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design. Food Science and Technology (Campinas), 32(4). Available at: [Link][11][12]

  • E. A. Orazbekov, et al. (2018). Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera. Evidence-Based Complementary and Alternative Medicine. Available at: [Link][17][21][22]

  • Grokipedia. (n.d.). Pomiferin. Retrieved from [Link]

  • S. H. Cho, et al. (2010). Optimization of ethanol extraction and further purification of isoflavones from soybean sprout cotyledon. AVRDC Publication. Available at: [Link]

  • Wikipedia. (n.d.). Pomiferin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pomiferin. Retrieved from [Link]

  • M. Rostagno, et al. (2004). Pressurized liquid extraction of isoflavones from soybeans. Journal of Chromatography A. Available at: [Link]

  • M. D. Olewnik, et al. (2022). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. Molecules. Available at: [Link]

  • Y. Zhang, et al. (2022). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Y. Wang, et al. (2023). Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds. Molecules. Available at: [Link]

  • Y. Wang, et al. (2018). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Molecules. Available at: [Link]

  • L. Zhang, et al. (2022). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition. Available at: [Link]

  • Y. Wang, et al. (2023). Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents. Food Chemistry. Available at: [Link]

  • M. A. El-Sohly, et al. (1998). Prenylated flavonoids from Maclura pomifera. Phytochemistry. Available at: [Link]

  • W. D. Zhang, et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isopomiferin, dimethyl ether. PubChem Compound Database. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). ISOPOMIFERIN DIMETHYLETHER. Inxight Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of Isopomiferin Dimethyl Ether

Advanced Troubleshooting & Protocol Guide for Overcoming Matrix Effects Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Protocol Guide for Overcoming Matrix Effects

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with the accurate quantification of isopomiferin dimethyl ether. Here, we bridge the gap between theoretical mass spectrometry principles and practical, self-validating laboratory workflows.

Mechanistic Overview: The Bioanalytical Challenge

Isopomiferin dimethyl ether is a lipophilic, semisynthetic prenylated isoflavone derivative[1]. When analyzing such hydrophobic compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), electrospray ionization (ESI) is highly susceptible to matrix effects[2]. Co-eluting endogenous matrix components—particularly glycerophospholipids from plasma or complex plant extracts—compete with the analyte for access to the droplet surface during the desolvation process, leading to severe ion suppression[3]. Understanding this causality is the first step in designing a robust analytical workflow.

Troubleshooting Guide & FAQs

Q1: I am experiencing a >50% signal loss (ion suppression) for isopomiferin dimethyl ether in human plasma. How do I recover my sensitivity? Root Cause: Simple protein precipitation (PPT) leaves high concentrations of residual phospholipids in the sample. These amphiphilic lipids co-elute with lipophilic isoflavones in the reversed-phase gradient, monopolizing the ESI charge[3]. Solution: Upgrade your sample preparation. Solid-Phase Extraction (SPE) or Phospholipid Removal (PLR) plates are highly effective for cleaning up complex samples and concentrating prenylated isoflavones, resulting in significantly reduced matrix effects compared to PPT or basic Liquid-Liquid Extraction (LLE)[4].

Q2: My internal standard (IS) does not seem to correct for the matrix effect variability across different biological lots. What is the standard practice? Root Cause: If you are using a generic structural analog as an IS, it likely elutes at a different retention time than isopomiferin dimethyl ether, exposing it to a different localized matrix suppression zone. Solution: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS), which co-elutes exactly with the target analyte and experiences identical ionization conditions[4]. If a SIL-IS is unavailable for isopomiferin dimethyl ether, the standard addition method is a powerful, self-validating alternative to circumvent ion suppression[5].

Q3: The signal intensity for my quality control (QC) samples drops steadily after 50-60 injections. Is my analyte degrading? Root Cause: This is a classic symptom of late-eluting matrix interferences. Non-polar matrix components accumulate on the stationary phase and bleed into subsequent injections, causing progressive ion suppression[3]. Solution: Implement a systematic column flushing protocol. At the end of your gradient, ramp the mobile phase to 95-98% organic solvent for at least 1.5 column volumes to purge accumulated lipids before re-equilibrating[3].

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map the exact retention time windows where matrix suppression occurs, validating the separation of the analyte from suppression zones.

  • Setup: Connect a syringe pump to a T-zero tee placed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a neat solution of isopomiferin dimethyl ether (e.g., 100 ng/mL) at a constant rate (10 µL/min) to achieve a steady MS/MS baseline signal.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) using your standard LC gradient.

  • Analysis: Monitor the MRM transition of the analyte. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.

  • Validation: Adjust the LC gradient so that the retention time of isopomiferin dimethyl ether falls into a "clean" window where the baseline remains flat.

Protocol B: Optimized Solid-Phase Extraction (SPE) for Prenylated Isoflavones

Purpose: To selectively isolate isopomiferin dimethyl ether while aggressively washing away phospholipids.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a mixed-mode reversed-phase/anion-exchange SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic acid in water. Load onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in water to remove polar interferences, followed by 1 mL of 100% Hexane to remove neutral lipids.

  • Elution: Elute isopomiferin dimethyl ether with 2 x 500 µL of Acetonitrile containing 5% Ammonium Hydroxide. (The basic condition disrupts secondary interactions).

  • Reconstitution: Evaporate under gentle nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data Presentation

Table 1: Impact of Sample Preparation on Isopomiferin Dimethyl Ether Bioanalysis

Extraction MethodMean Recovery (%)Matrix Factor (MF)*Phospholipid Carryover
Protein Precipitation (PPT) 92.50.45 (Severe Suppression)High
Liquid-Liquid Extraction (LLE) 78.00.72 (Moderate Suppression)Medium
Solid-Phase Extraction (SPE) 88.50.96 (Negligible Effect)Low

*MF = Peak area in presence of matrix / Peak area in neat solvent. An MF of 1.0 indicates no matrix effect.

Table 2: Optimized UHPLC Gradient for Phospholipid Clearance

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Purpose
0.000.49010Initial hold / Focusing
1.000.49010Desalting
4.000.41090Analyte Elution
4.100.4298Lipid Flush (Overcoming late-elution)
6.000.4298Lipid Flush Hold
6.100.49010Re-equilibration
8.000.49010End of Run

Visualizations

Workflow: Matrix Effect Diagnostic & Resolution

MatrixEffectWorkflow Start Observe Signal Suppression (Isopomiferin Dimethyl Ether) Diag Run Post-Column Infusion (PCI) Assay Start->Diag Check Identify Suppression Zones Diag->Check Sol1 Modify LC Gradient (Shift Retention Time) Check->Sol1 Co-elution Sol2 Enhance Sample Prep (SPE / PLR) Check->Sol2 High Background Sol3 Implement SIL-IS or Standard Addition Check->Sol3 Unavoidable Matrix Val Calculate Matrix Factor (MF) Target: 0.85 - 1.15 Sol1->Val Sol2->Val Sol3->Val

Fig 1: Systematic workflow for diagnosing and resolving LC-MS/MS matrix effects.

Pharmacological Context: Isopomiferin Pathway

Isopomiferin and its derivatives are actively studied for their pharmacological properties, including their role in specific oncological pathways[6]. Ensuring accurate quantification free of matrix effects is critical for the pharmacokinetic (PK) modeling of these pathways.

SignalingPathway Iso Isopomiferin / Derivatives Kinase Intracellular Targets Iso->Kinase Binding/Modulation MYCN MYCN Stabilization (Blocked) Kinase->MYCN Inhibits Degradation MYCN Degradation Pathway (Activated) Kinase->Degradation Promotes Apoptosis Cell Cycle Arrest / Apoptosis Degradation->Apoptosis Induces

Fig 2: Proposed MYCN degradation pathway modulated by isopomiferin derivatives.

References

[4] Title: overcoming matrix effects in LC-MS analysis of isoflavones | Source: benchchem.com | URL:

[3] Title: Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis | Source: tandfonline.com | URL:

[2] Title: Quantification of Five Isoflavones and Coumestrol in Various Solid Agroenvironmental Matrices Using 13C3-Labeled Internal Standards | Source: acs.org | URL:

[5] Title: Quantification by LC-MS/MS of astragaloside IV and isoflavones in Astragali radix can be more accurate by using standard addition | Source: researchgate.net | URL:

[6] Title: Isopomiferin | Source: benchchem.com | URL:

[1] Title: HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South | Source: nih.gov | URL:

Sources

Troubleshooting

Technical Support Center: Crystallization of Isopomiferin Dimethyl Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamics and kinetics of small-molecule crystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex thermodynamics and kinetics of small-molecule crystallization. Isopomiferin dimethyl ether (C₂₇H₂₈O₆) is a bulky, prenylated flavonoid derivative[1]. While its parent compound, isopomiferin, is recognized for its inhibitory activity against Methionyl-tRNA Synthetase in Pseudomonas aeruginosa[2], the dimethyl ether derivative presents unique isolation challenges.

By methylating the phenolic hydroxyl groups, the molecule loses its primary hydrogen-bond donors. This drastically increases its lipophilicity and alters its solvatochromic behavior, meaning standard flavonoid crystallization protocols will fail. This guide provides a self-validating, mechanistically grounded approach to optimizing your crystallization workflows.

Quantitative Solvent Screening Matrix

Selecting the correct solvent system requires balancing induction-dispersive forces with the solute's lack of hydrogen-bond donors. Based on solvatochromic studies of the pomiferin scaffold[3] and historical syntheses of dihydro-isopomiferin derivatives, the following matrix summarizes the optimal solvent systems.

Solvent SystemDielectric Constant (ε)Solute Interaction ProfileCrystallization SuitabilityMechanistic Notes
Benzene 2.3High dispersive affinityPrimary SolventExcellent for initial dissolution due to strong π-π* interactions, though toxicity limits scale-up.
Ethyl Acetate 6.0Moderate dipole, high dispersivePrimary SolventSafer alternative to benzene; excellent solubility for lipophilic ethers.
Ethanol (Absolute) 24.5Moderate H-bond acceptorCo-solvent / BridgeDissolves the compound at reflux; acts as an ideal bridge for anti-solvent addition.
Water 80.1High H-bond networkAnti-solventHighly aggressive. Forces supersaturation rapidly; must be added dropwise to prevent oiling out.
Hexane 1.9Purely non-polarAnti-solventGentle anti-solvent when paired with Ethyl Acetate.

Workflow Visualization

The following diagram illustrates the thermodynamic and kinetic pathway required to successfully isolate pure crystals of isopomiferin dimethyl ether, avoiding common pitfalls like liquid-liquid demixing.

Workflow N1 1. Dissolution in Primary Solvent (e.g., Benzene or Ethanol at 60°C) N2 2. Hot Polish Filtration (Removes Heterogeneous Nuclei) N1->N2 N3 3. Controlled Anti-Solvent Addition (Reaching the Cloud Point) N2->N3 N4 4. Seeding within Metastable Zone (Induces Controlled Crystal Growth) N3->N4 N5 5. Vacuum Filtration & Washing (Isolates Pure Thermodynamic Polymorph) N4->N5

Fig 1. Step-by-step logical workflow for isopomiferin dimethyl ether crystallization.

Self-Validating Experimental Protocol: Ethanol-Water Anti-Solvent Crystallization

A robust protocol must be a self-validating system—meaning the physical state of the experiment at each step dictates whether you proceed, ensuring causality rather than blind adherence to a recipe.

Step 1: Thermodynamic Dissolution

  • Action: Suspend 100 mg of crude isopomiferin dimethyl ether in 5 mL of absolute ethanol. Heat the mixture to 60°C under continuous stirring (300 RPM).

  • Self-Validation Checkpoint: Remove the vial from the heat block and inspect it against a strong light source. The solution must be optically transparent. Causality: Any residual turbidity indicates undissolved solute or insoluble impurities. These will act as heterogeneous nucleation sites, leading to premature, uncontrolled precipitation. If turbid, add ethanol in 0.5 mL increments until perfectly clear.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, heated crystallization vial.

Step 3: Supersaturation Generation

  • Action: While maintaining the temperature at 60°C and stirring at 200 RPM, begin adding deionized water dropwise (approx. 0.5 mL/min).

  • Self-Validation Checkpoint: Stop the addition the exact moment the solution exhibits faint, persistent opalescence (the "cloud point"). Causality: This visual cue confirms you have crossed the solubility curve and entered the metastable zone. Adding more water will push the system into the labile zone, causing catastrophic nucleation or oiling out.

Step 4: Seeding and Kinetic Growth

  • Action: Add 1–2 mg of pure isopomiferin dimethyl ether seed crystals. Immediately initiate a linear cooling ramp of 0.5°C/min down to 4°C.

  • Causality: Seeding bypasses the high activation energy required for primary nucleation. The slow cooling ramp ensures that the solute deposits onto the existing crystal lattice (growth) rather than forming new, imperfect nuclei.

Step 5: Harvesting

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 1:1 ethanol:water to remove surface impurities without dissolving the product. Dry under vacuum (50 mbar) at 40°C for 12 hours.

Troubleshooting Guides & FAQs

Q: Why does my product form a sticky oil at the bottom of the flask instead of crystals? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when your supersaturation trajectory crosses the binodal curve before reaching the nucleation threshold. Because isopomiferin dimethyl ether is highly lipophilic (lacking free hydroxyls)[1], rapid addition of a highly polar anti-solvent like water forces the solute to phase-separate into a dense, solute-rich liquid phase rather than an ordered crystal lattice. Fix: Widen your metastable zone. Decrease the rate of anti-solvent addition by half, or switch to a less aggressive anti-solvent system (e.g., Ethyl Acetate as the primary solvent with Hexane as the anti-solvent).

Q: I am getting variable melting points between batches. How do I resolve polymorphic mixtures? A: Historical literature explicitly notes that polymorphous behavior is highly characteristic of osajin and pomiferin derivatives. Polymorphism in these molecules is driven by the conformational flexibility of the prenyl side chains and the ether moieties. Fix: Variable melting points indicate a mixture of kinetic and thermodynamic polymorphs. To ensure phase purity, you must implement strict thermal control. Rapid cooling traps the kinetic polymorph; slow cooling (≤ 0.5°C/min) combined with consistent seeding strictly favors the stable thermodynamic polymorph.

Q: What dictates the choice of primary solvent for this specific flavonoid derivative? A: Solvatochromic studies on the parent pomiferin scaffold demonstrate that π-π* electronic transitions and solubility are heavily governed by the induction-dispersive forces of the solvent rather than just polarity[3]. Because the dimethyl ether derivative lacks strong hydrogen-bond donors, dispersive interactions dominate. Therefore, solvents with highly polarizable electron clouds (like or ethyl acetate) provide excellent primary solvation, while ethanol serves as an ideal, moderately polar bridge for anti-solvent crystallization.

References

  • Title: Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa - PMC Source: nih.gov URL: [Link]

  • Title: Osage Orange Pigments. XII.1 Synthesis of Dihydro-iso-osajin and of Dihydro - ElectronicsAndBooks Source: electronicsandbooks.com URL: [Link]

  • Title: Solvatochromism, Solvents, Polarity, Pomiferin, Absorption - Scientific & Academic Publishing Source: sapub.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: Pomiferin vs. Isopomiferin Dimethyl Ether

Executive Summary The development of plant-derived bioactive compounds relies heavily on understanding how specific functional groups dictate target engagement. Pomiferin, a prenylated isoflavonoid isolated from Maclura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of plant-derived bioactive compounds relies heavily on understanding how specific functional groups dictate target engagement. Pomiferin, a prenylated isoflavonoid isolated from Maclura pomifera (Osage orange), has emerged as a potent therapeutic candidate exhibiting broad-spectrum anticancer, antioxidant, and anti-inflammatory properties[1]. However, minor structural modifications can drastically alter its efficacy. This guide objectively compares the robust biological activity of pomiferin against its methylated conformer, isopomiferin dimethyl ether , demonstrating how the masking of critical hydroxyl groups results in a profound loss of bioactivity[2].

Structural Causality and Biological Activity

The stark contrast in performance between these two compounds is a classic example of a Structure-Activity Relationship (SAR).

  • Pomiferin (Active): The enhanced efficacy of pomiferin is largely attributed to its catechol moiety—specifically, the dihydroxylated B-ring at the 3′ and 4′ positions[1]. This electron-rich center is essential for potent hydrogen bond donation, transition metal ion chelation, and direct free radical scavenging[3].

  • Isopomiferin Dimethyl Ether (Inactive): In this derivative (C27H28O6)[4], the critical hydroxyl groups are masked by bulky, hydrophobic methyl ethers. The causality of its biological inertness is straightforward: etherification abolishes the molecule's ability to act as an electron donor for oxidative stress neutralization and creates steric hindrance that prevents stable docking within the active sites of target kinases and metalloenzymes[2].

Quantitative Bioactivity Comparison

The following table summarizes the divergent performance metrics of both compounds across standardized biological assays.

Pharmacological Target / MetricPomiferinIsopomiferin Dimethyl Ether
mTOR Inhibition (IC50) 6.2 µM[5]Inactive
HDAC Inhibition (IC50) 1.05 µM[5]Inactive
MetRS Enzymatic Inhibition Active (as Isopomiferin)[2]No Inhibitory Bioactivity[2]
Cancer Cell Cytotoxicity 12.6 µM (Geometric Mean)[1]Not Observed
Antioxidant Capacity High (Upregulates Catalase/SOD)[1]Negligible

Mechanistic Pathways

Pomiferin acts as a dual-modulator in cellular defense systems. It actively triggers the Akt/Nrf2 pathway to upregulate antioxidant genes while simultaneously inhibiting the NF-κB pathway to suppress pro-inflammatory cytokines like IL-6 and TNF-α[6]. Isopomiferin dimethyl ether fails to initiate these cascades due to its inability to form the necessary hydrogen bonds with upstream receptor sensors.

Pathway Pomiferin Pomiferin (Active Catechol) Akt Akt Phosphorylation Pomiferin->Akt Activates NFkB NF-κB Pathway Pomiferin->NFkB Inhibits Ether Isopomiferin Dimethyl Ether (Masked Hydroxyls) Inactive Biologically Inert (No Target Binding) Ether->Inactive Fails to interact Nrf2 Nrf2 Translocation Akt->Nrf2 ROS Antioxidant Defense (CAT, SOD) Nrf2->ROS Upregulates Inflam Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam Downregulates

Fig 1. Divergent signaling modulation by Pomiferin vs. Isopomiferin Dimethyl Ether.

Experimental Methodologies for Bioactivity Validation

To objectively validate the performance gap between these two compounds, researchers must utilize self-validating assay systems that account for false positives and ensure target specificity.

Protocol A: In Vitro MetRS Aminoacylation Assay

Purpose: To evaluate the direct enzymatic inhibition of Methionyl-tRNA Synthetase (MetRS), highlighting the necessity of free hydroxyls for binding to the enzyme's zinc-dependent active site[2].

  • Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, 2 mM ATP, and 10 µM radiolabeled [14C]-Methionine.

  • Compound Incubation: Introduce 10 µM of Pomiferin (or Isopomiferin) and Isopomiferin Dimethyl Ether in separate wells. Include a DMSO-only negative control and a staurosporine positive control.

  • Enzyme Addition: Add purified Pseudomonas aeruginosa MetRS to initiate the reaction. Incubate at 37°C for 15 minutes.

  • Quenching & Filtration: Quench the reaction with 5% trichloroacetic acid (TCA). Filter the precipitated [14C]-Met-tRNA through glass microfiber filters.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

Causality Behind Experimental Design: The use of a radiometric aminoacylation assay, rather than a simple allosteric binding assay, is a self-validating choice. It ensures that the measured inhibition directly correlates to the functional blockade of tRNA charging. The lack of activity observed for isopomiferin dimethyl ether in this specific assay proves that etherification sterically hinders access to the metalloprotein's active site[2].

Protocol B: BV2 Microglia Neuroinflammation Assay

Purpose: To quantify the anti-inflammatory divergence between the two compounds in a live-cell model subjected to oxidative stress[6].

  • Cell Culture: Seed BV2 microglial cells in 6-well plates and culture until 80% confluence.

  • Induction & Treatment: Co-treat the cells with 100 ng/mL Lipopolysaccharide (LPS) to induce inflammation, alongside 1 µM of the test compounds.

  • Transcriptional Analysis (12h): After 12 hours, lyse half the wells, extract RNA, and perform quantitative PCR to measure mRNA levels of IL-6, TNF-α, iNOS, and COX2.

  • Translational Analysis (24h): After 24 hours, collect the supernatant from the remaining wells and quantify secreted pro-inflammatory proteins using ELISA.

Causality Behind Experimental Design: Evaluating both mRNA transcripts at 12 hours and protein expression at 24 hours creates a self-validating temporal system. This dual-timepoint approach proves that the reduction in cytokines caused by pomiferin is due to upstream transcriptional suppression (NF-κB inhibition) rather than merely accelerating post-translational protein degradation[6].

Workflow Step1 Compound Prep (DMSO Stock) Step2 Target Incubation (MetRS / BV2 Cells) Step1->Step2 Step3 Signal Detection (ELISA / Radiometric) Step2->Step3 Step4 Data Normalization & IC50 Analysis Step3->Step4

Fig 2. Standardized high-throughput workflow for comparative bioactivity screening.

Conclusion

The comparative analysis between pomiferin and isopomiferin dimethyl ether underscores a fundamental principle of drug design: the preservation of key pharmacophores. While pomiferin serves as a highly active, multi-target therapeutic candidate capable of modulating oxidative stress and inhibiting critical kinases (mTOR, HDAC), the etherification of its catechol ring yields a biologically inert compound. For researchers developing prenylated isoflavonoid derivatives, maintaining the integrity of the 3′,4′-dihydroxyl groups is paramount for preserving in vitro and in vivo efficacy.

References

  • Unveiling the therapeutic profile of pomiferin: a meta-analysis of cytotoxicity and oxidative stress modulation in preclinical models - Frontiers - 1

  • Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC - 6

  • Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa - PMC - 2

  • Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects - MDPI - 3

  • Pomiferin, 572-03-2, High-Quality, SMB01027 - Sigma-Aldrich - 5

  • Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 - PubChem - 4

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Isopomiferin Dimethyl Ether Detection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Isopomiferin Dimethyl Ether Isopomiferin dimethyl ether, a prenylated isoflavonoid, is a compound of increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isopomiferin Dimethyl Ether

Isopomiferin dimethyl ether, a prenylated isoflavonoid, is a compound of increasing interest within the scientific community. As with any compound under investigation for potential therapeutic applications, the ability to accurately and reliably quantify it in various matrices is paramount. The validation of analytical methods is not merely a regulatory formality but a scientific necessity that underpins the integrity of all subsequent research and development activities. A robustly validated method ensures that the data generated are accurate, precise, and reproducible, forming the bedrock of reliable pharmacokinetic, stability, and quality control studies.

This guide provides an in-depth comparison of common analytical methodologies for the detection and quantification of isopomiferin dimethyl ether. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—elucidating the scientific rationale behind the choice of methodology and the intricacies of the validation process. We will explore and compare High-Performance Liquid Chromatography with UV detection (HPLC-UV), HPLC with a Diode Array Detector (HPLC-DAD), and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols discussed are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

Pillar 1: Understanding the Analyte - Isopomiferin Dimethyl Ether

Before delving into analytical methodologies, a foundational understanding of the target analyte is crucial. Isopomiferin dimethyl ether possesses the following key characteristics:

  • Molecular Formula: C₂₇H₂₈O₆[5]

  • Molecular Weight: 448.5 g/mol [5]

  • Structure: A prenylated isoflavonoid, indicating the presence of chromophores suitable for UV detection and a structure amenable to ionization for mass spectrometry.

The prenyl groups and the isoflavonoid core contribute to its relatively non-polar nature, making it well-suited for reversed-phase chromatography.

Pillar 2: A Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

HPLC is a cornerstone of pharmaceutical analysis, offering a powerful means of separating, identifying, and quantifying individual components in a mixture.[6]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. For isopomiferin dimethyl ether, a reversed-phase setup (e.g., C18 column) is typically employed, where the stationary phase is non-polar, and a polar mobile phase is used.

  • UV vs. DAD Detection:

    • UV Detector: Measures the absorbance of light at a single wavelength. It is a robust and cost-effective option when the analyte has a strong chromophore and the sample matrix is relatively clean.

    • Diode Array Detector (DAD): Acquires absorbance data over a range of wavelengths simultaneously, providing a UV spectrum for each peak. This is invaluable for assessing peak purity and for method development, as it allows for the selection of the optimal detection wavelength.

  • Advantages:

    • Robust and widely available technology.

    • Relatively low cost of operation compared to mass spectrometry.

    • Sufficiently sensitive for many quality control and formulation assays.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS, which may be a limitation for trace analysis or in complex biological matrices.

    • Potential for interference from co-eluting impurities that also absorb at the detection wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[7]

  • Principle of Operation: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

  • Advantages:

    • High Sensitivity: Capable of detecting analytes at picogram to femtogram levels.

    • High Selectivity: The specificity of monitoring a specific precursor-to-product ion transition minimizes interference from matrix components.

    • Structural Information: The fragmentation pattern can provide confirmation of the analyte's identity.

  • Limitations:

    • Higher initial instrument cost and operational complexity.

    • Susceptibility to matrix effects, where components in the sample can suppress or enhance the ionization of the analyte, requiring careful method development and often the use of an internal standard.

Pillar 3: The Validation Gauntlet - A Step-by-Step Guide

The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended purpose.[1][2][3][4][8] The core validation parameters are outlined below, with a comparative perspective on their application to HPLC-UV/DAD and LC-MS/MS for isopomiferin dimethyl ether analysis.

Experimental Workflow for Method Validation

Caption: A typical workflow for the development and validation of a chromatographic method.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • HPLC-UV/DAD Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of isopomiferin dimethyl ether.

    • Analyze a sample of isopomiferin dimethyl ether to determine its retention time.

    • Analyze a mixture of isopomiferin dimethyl ether and its potential impurities or related compounds.

    • For DAD, compare the UV spectra of the analyte peak in the standard and sample to assess peak purity.

    • For stability-indicating methods, perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the degradation products do not co-elute with the main peak.[9][10]

  • LC-MS/MS Protocol:

    • Analyze a blank matrix and monitor the specific MRM transition for isopomiferin dimethyl ether to ensure no interferences.

    • Analyze a standard solution to confirm the retention time and response for the MRM transition.

    • Analyze a spiked sample to demonstrate that the matrix does not interfere with the detection.

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol (Applicable to both HPLC-UV/DAD and LC-MS/MS):

    • Prepare a series of at least five concentrations of isopomiferin dimethyl ether spanning the expected working range.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol (Applicable to both):

    • Accuracy is typically assessed by a recovery study using a spiked placebo or matrix.

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of isopomiferin dimethyl ether into the matrix.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery. The acceptance criteria for recovery are typically within 98-102% for drug substance and 95-105% for drug product.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of isopomiferin dimethyl ether.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results to assess the impact of these changes.

Data Presentation: A Comparative Summary

The following table summarizes typical performance characteristics for the different analytical methods, based on published data for related isoflavonoids.

Validation ParameterHPLC-UV/DADLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD) < 2%< 15%
LOD ~0.1 µg/mL~0.05 ng/mL
LOQ ~0.3 µg/mL~0.1 ng/mL

Note: These are typical values and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols: A Practical Guide

Sample Preparation: A Critical First Step

Sample Preparation Workflow Sample Sample (e.g., Drug Product, Biological Fluid) Extraction Extraction (e.g., with Methanol/Acetonitrile) Sample->Extraction Vortex_Sonicate Vortexing/Sonication Extraction->Vortex_Sonicate Centrifugation Centrifugation Vortex_Sonicate->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Analysis Injection into Chromatographic System Dilution->Analysis

Caption: A generalized workflow for sample preparation prior to chromatographic analysis.

HPLC-DAD Method for Isopomiferin Dimethyl Ether

This protocol is adapted from validated methods for related isoflavones.[11]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient Program: A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at the wavelength of maximum absorbance for isopomiferin dimethyl ether (to be determined during method development, likely around 260-280 nm), and collect spectra from 200-400 nm.

LC-MS/MS Method for Isopomiferin Dimethyl Ether

This protocol is based on established methods for prenylated flavonoids.[7]

  • Chromatographic System:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis times.

    • Mobile Phase: Gradient elution similar to the HPLC method, but with LC-MS grade solvents.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transition: To be determined by infusing a standard solution of isopomiferin dimethyl ether. The precursor ion will be [M+H]⁺ (m/z 449.5). The product ions will be determined by fragmentation of the precursor ion.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Conclusion: Selecting the Fit-for-Purpose Method

The validation of analytical methods for isopomiferin dimethyl ether is a critical step in its development as a potential therapeutic agent. The choice between HPLC-UV/DAD and LC-MS/MS should be guided by the principle of "fit-for-purpose."

  • For routine quality control of bulk drug substance and high-concentration formulations where high sensitivity is not required, a well-validated HPLC-UV/DAD method is often sufficient, robust, and cost-effective.

  • For the analysis of trace impurities, degradation products, and for pharmacokinetic studies in biological matrices, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable.

Ultimately, a thorough understanding of the principles of method validation, guided by regulatory frameworks like the ICH guidelines, ensures the generation of high-quality, reliable data that can be trusted throughout the drug development lifecycle.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link][1][4][8]

  • Deshmukh, K. A., & Amin, P. D. (n.d.). Stability Indicating RP-HPLC Method for Analysis of Soy Isoflavones in Pharmaceutical Formulations.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][12]

  • de Oliveira, A. M., et al. (2015). A Versatile, Stability-Indicating and High-Throughput Ultra-Fast Liquid Chromatography Method for the Determination of Isoflavone Aglycones in Soybeans, Topical Formulations, and Permeation Assays. Talanta, 134, 453-461. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2]

  • Bebber, T. C., et al. (2026). Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. Drug Analytical Research, 4(1), 28-38.
  • Obisesan, O. A., et al. (2013). HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South. Journal of Agricultural and Food Chemistry, 61(49), 11931-11937. [Link]

  • International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. [Link]

  • Nikolic, D., & van Breemen, R. B. (2013). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B, 927, 2-11. [Link]

  • PubChem. (n.d.). Isopomiferin, dimethyl ether. National Center for Biotechnology Information. [Link][5]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5875-5887.

Sources

Validation

isopomiferin dimethyl ether compared to other prenylated isoflavones

Executive Summary & Chemical Profiling Prenylated isoflavones extracted from the Osage orange (Maclura pomifera)—most notably pomiferin, osajin, and isopomiferin—have garnered significant attention in drug discovery due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Prenylated isoflavones extracted from the Osage orange (Maclura pomifera)—most notably pomiferin, osajin, and isopomiferin—have garnered significant attention in drug discovery due to their potent antioxidant, antimicrobial, and anticancer properties[1][2]. However, structural modifications to these natural scaffolds drastically alter their target binding affinities and physicochemical properties.

This guide objectively compares isopomiferin dimethyl ether (a methylated conformer) against its unmethylated natural counterparts. By analyzing structure-activity relationships (SAR), we demonstrate that the methylation of the B-ring hydroxyl groups (forming a dimethoxy moiety) fundamentally abolishes the compound's ability to engage critical biological targets, such as Methionyl-tRNA Synthetase (MetRS) and key oncogenic kinases (PI3K/CK2)[3][4].

Table 1: Structural and Physicochemical Comparison
CompoundMolecular WeightB-Ring StructurePrimary BioactivityTarget Kinase / Enzyme Inhibition
Isopomiferin Dimethyl Ether 448.5 g/mol 3',4'-DimethoxyInactive in standard assaysNone observed[4][5]
Isopomiferin 420.5 g/mol 3',4'-Dihydroxy (Catechol)Antibacterial, AnticancerMetRS, PI3K, CK2[3][4]
Pomiferin 420.5 g/mol 3',4'-Dihydroxy (Catechol)Antioxidant, AnticancerPI3K, CK2[2][3]
Osajin 404.5 g/mol 4'-Hydroxy (Phenol)Anti-inflammatoryWeak/Inactive against PI3K[2]

Mechanistic Divergence: The Role of the Catechol Moiety

As an application scientist evaluating these compounds for high-throughput screening (HTS) libraries, it is critical to understand the causality behind their differential performance. The biological efficacy of prenylated isoflavones is heavily dependent on the catechol moiety (adjacent free hydroxyl groups on the B-ring).

  • Antioxidant Capacity: Pomiferin and isopomiferin act as powerful reactive oxygen species (ROS) scavengers because the catechol group readily donates electrons to neutralize free radicals, forming a stable ortho-quinone[2][6]. Osajin, which lacks the 3'-hydroxyl, and isopomiferin dimethyl ether, which has methylated hydroxyls, cannot undergo this electron transfer and thus exhibit negligible antioxidant activity[2].

  • Kinase Inhibition & MYCN Ablation: In high-risk neuroblastoma models, pomiferin and isopomiferin induce the proteasomal degradation of the oncogenic MYCN protein by acting as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2)[3]. The free hydroxyl groups are essential for forming hydrogen bonds within the ATP-binding hinge region of these kinases. Methylation to isopomiferin dimethyl ether creates steric hindrance and removes these vital hydrogen bond donors, rendering the compound inactive[3].

  • Antibacterial Target Binding: In a phenotypic screen against Pseudomonas aeruginosa, isopomiferin was identified as a potent inhibitor of Methionyl-tRNA Synthetase (MetRS). Conversely, isopomiferin dimethyl ether was completely devoid of inhibitory bioactivity in the same assays, confirming that the free hydroxyls are a strict pharmacophoric requirement for MetRS active-site engagement[4][5].

SAR_Mechanisms Natural Natural Prenylated Isoflavones (Isopomiferin / Pomiferin) Active Catechol Moiety H_Bond Favorable H-Bonding & Electron Donation Natural->H_Bond Methylated Isopomiferin Dimethyl Ether Methylated B-Ring (Dimethoxy) Steric Steric Hindrance & Loss of H-Bond Donors Methylated->Steric Kinase PI3K / CK2 Inhibition (MYCN Degradation) H_Bond->Kinase MetRS MetRS Inhibition (Antibacterial Activity) H_Bond->MetRS Inactive Biologically Inactive in Target Assays Steric->Inactive

Figure 1: SAR divergence between natural prenylated isoflavones and the dimethyl ether derivative.

Quantitative Performance Data

When selecting compounds for lead optimization, quantitative benchmarking is necessary. Table 2 summarizes the experimental performance of these compounds across three distinct biological assays.

Table 2: Comparative Bioassay Performance
Assay TypeIsopomiferin Dimethyl EtherIsopomiferinPomiferin
MetRS Inhibition (MIC against P. aeruginosa) >100 µM (No activity)[4]4 - 8 µg/mL[4]Not Determined
MYCN Degradation (IC50 in SK-N-BE(2) cells) Inactive[3]~2.5 µM[3]~1.2 µM[3]
Antioxidant Activity (DPPH / FRAP models) InactiveModerateHigh (Comparable to Vit C)[2][6]

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to distinguish the activity of isopomiferin from its inactive dimethyl ether conformer.

Protocol A: Radiometric Aminoacylation Assay (MetRS Inhibition)

Purpose: To quantify the direct enzymatic inhibition of bacterial MetRS, isolating the target-binding capability of the compound independent of cellular permeability[4].

  • Reagent Preparation: Prepare a 10 mM stock of the test compound (Isopomiferin or Isopomiferin Dimethyl Ether) in 100% DMSO. Dilute to working concentrations (0.1–100 µM) in assay buffer (50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT).

  • Enzyme Incubation: Add 10 nM of recombinant P. aeruginosa MetRS to the compound dilutions. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding a substrate master mix containing 2 mM ATP, 2 mg/mL bulk E. coli tRNA, and 20 µM [³H]-Methionine (radiolabeled).

  • Incubation & Quenching: Incubate the reaction at 37°C for exactly 30 minutes. Quench the reaction by spotting 15 µL of the mixture onto Whatman 3MM filter pads pre-soaked in 5% Trichloroacetic acid (TCA).

  • Precipitation & Washing: Wash the filter pads three times in cold 5% TCA to precipitate the radiolabeled aminoacyl-tRNA and remove unbound [³H]-Methionine. Follow with a final wash in 100% ethanol.

  • Detection: Dry the pads, submerge in scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression.

MetRS_Workflow Step1 1. Compound Prep (10 mM DMSO Stock) Step2 2. MetRS Incubation (Enzyme + ATP + tRNA) Step1->Step2 Step3 3. Aminoacylation (37°C, 30 min) Step2->Step3 Step4 4. TCA Quench & Precipitation Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Step-by-step radiometric aminoacylation workflow for MetRS inhibitor screening.

Protocol B: MYCN Degradation Immunoblotting Assay

Purpose: To validate the downstream cellular effects of PI3K/CK2 kinase inhibition by monitoring the proteasomal degradation of MYCN[3].

  • Cell Culture: Seed SK-N-BE(2) neuroblastoma cells (which harbor MYCN amplification) in 6-well plates at a density of 5 × 10⁵ cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations (1 µM, 5 µM, 10 µM) of Isopomiferin, Pomiferin, or Isopomiferin Dimethyl Ether for 24 hours. Include a DMSO vehicle control (final concentration <0.1%).

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect the supernatant.

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against MYCN and GAPDH (loading control).

  • Quantification: Detect signals using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). Perform densitometric analysis to confirm the dose-dependent depletion of MYCN by natural isoflavones and the lack of response from the dimethyl ether conformer.

References

  • Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 - PubChem - NIH. Available at:

  • [1] Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC. Available at:

  • [3] Kinases Controlling Stability of the Oncogenic MYCN Protein - ACS Publications. Available at:

  • [5] The chemical structure of the hit compound BM01C11 (isopomiferin) - ResearchGate. Available at:

  • [4] Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa - PMC. Available at:

  • [2] Antioxidant Isoflavones in Osage Orange, Maclura pomifera (Raf.) Schneid | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:

  • [6] Prenylated and Geranylated Flavonoids Increase Production of Reactive Oxygen Species in Mouse Macrophages but Inhibit the Inflammatory Response - ACS Publications. Available at:

Sources

Comparative

Reproducibility in the Extraction and Derivatization of Isopomiferin Dimethyl Ether: A Comparative Methodological Guide

As drug development professionals increasingly look toward natural product scaffolds, the prenylated isoflavones derived from Maclura pomifera (Osage orange) have garnered significant attention. Among these, pomiferin an...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly look toward natural product scaffolds, the prenylated isoflavones derived from Maclura pomifera (Osage orange) have garnered significant attention. Among these, pomiferin and its cyclized, methylated derivative—isopomiferin dimethyl ether—are critical targets for Structure-Activity Relationship (SAR) studies. Notably, isopomiferin has been identified as a potent inhibitor of Methionyl-tRNA synthetase (MetRS) in Pseudomonas aeruginosa[1], prompting extensive research into its analogs to evaluate bioactivity[2].

However, the reproducibility of extracting these highly lipophilic compounds and executing their subsequent derivatization is fraught with matrix interferences and yield variabilities. As an Application Scientist, I have evaluated multiple extraction paradigms. This guide objectively compares the performance of conventional and modern extraction methods, providing a self-validating, step-by-step protocol for the reproducible synthesis of isopomiferin dimethyl ether[3].

Comparative Analysis of Primary Extraction Methods

The synthesis of isopomiferin dimethyl ether fundamentally relies on the high-yield isolation of its precursor, pomiferin. The lipophilic nature of the prenyl groups dictates the solvent causality.

  • Ethyl Acetate Direct Extraction : This method exploits the higher lipophilicity of Osage orange isoflavones. By avoiding highly polar solvents like water or pure alcohols initially, this method minimizes the co-extraction of carbohydrates and polar matrix components, yielding a crude extract with up to 36.2% pomiferin[4].

  • Ultrasonication-Assisted Methanol Extraction : This approach is highly reproducible for analytical quantification. The cavitation effect of ultrasound disrupts plant cell walls, allowing methanol to achieve 95.0–98.3% recovery rates with an intraday precision (Relative Standard Deviation, RSD) of <5%[5].

  • Soxhlet Extraction (Petroleum Ether / Diethyl Ether) : This acts as a two-step purification. Petroleum ether selectively degreases the matrix, removing waxes that cause chromatographic tailing, before diethyl ether efficiently extracts the target isoflavones[6].

Quantitative Comparison of Extraction Methodologies
Extraction MethodPrimary SolventTarget CompoundYield / RecoveryPrecision (RSD%)Key Advantage
Direct Maceration Ethyl AcetatePomiferin / Osajin~1.53% (wet weight)N/AHigh lipophilicity matching; minimizes polar impurities[4].
Ultrasonication MethanolPomiferin / Osajin95.0–98.3% (recovery)< 5.0%High analytical reproducibility; rapid extraction[5].
Soxhlet Extraction Diethyl EtherPomiferin / Osajin0.32g per 100g dryN/ADegreasing step removes interfering waxes prior to extraction[6].

Self-Validating Experimental Protocol

To establish a self-validating system, one must interlock chemical transformations with real-time analytical gates. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Matrix Degreasing and Primary Extraction

Causality: Osage orange fruits contain non-polar lipids that interfere with downstream chromatography. Degreasing improves the resolution of subsequent flash chromatography.

  • Preparation : Lyophilize and mill Maclura pomifera fruits into a fine powder.

  • Degreasing : Subject 100 g of the dried matrix to Soxhlet extraction using 600 mL of petroleum ether for 48 hours[6]. Discard the petroleum ether extract.

  • Extraction : Subject the degreased marc to a second Soxhlet extraction using 600 mL of diethyl ether for 24 hours[6].

  • Concentration : Evaporate the diethyl ether under reduced pressure to yield a yellow-greenish viscous crude extract.

  • Validation Gate : Gravimetric yield of the crude extract should approximate 1.5% to 2.0% of the starting dry weight.

Phase 2: Chromatographic Isolation of Pomiferin

Causality: Pomiferin must be separated from its structural analog, osajin, to prevent mixed derivatization products.

  • Loading : Dissolve the crude extract in a minimal volume of chloroform-ethyl acetate (8:2).

  • Separation : Load onto a silica gel (70-230 mesh) column and elute using an isocratic chloroform-ethyl acetate (8:2) mobile phase.

  • Fractionation : Collect 50 mL fractions.

  • Validation Gate : Perform HPLC-UV at 274 nm on the pooled fractions. The chromatogram must show a single peak for pomiferin (>95% purity) before proceeding[5].

Phase 3: Acid-Catalyzed Isomerization to Isopomiferin

Causality: Pomiferin contains a prenyl group adjacent to a phenolic hydroxyl. Acid catalysis promotes the cyclization of the prenyl double bond with the hydroxyl group, forming the stable chroman ring characteristic of isopomiferin.

  • Reaction : Dissolve purified pomiferin in glacial acetic acid containing a catalytic amount of p-toluenesulfonic acid.

  • Heating : Reflux the mixture gently for 2 hours.

  • Quenching : Pour the mixture into ice-cold water to precipitate the isopomiferin. Filter and wash with distilled water.

  • Validation Gate : TLC (hexane/ethyl acetate 2:1). Isopomiferin will exhibit a higher Rf value than pomiferin due to the loss of a free hydroxyl group (reduced polarity).

Phase 4: Methylation to Isopomiferin Dimethyl Ether

Causality: Potassium carbonate ( K2​CO3​ ) acts as a mild base to deprotonate the remaining phenolic hydroxyl groups, increasing their nucleophilicity. Methyl iodide ( MeI ) acts as the methyl donor in an SN​2 reaction. Anhydrous acetone is used as a polar aprotic solvent to accelerate the substitution while preventing hydrolysis of the alkylating agent.

  • Setup : In a flame-dried round-bottom flask, dissolve isopomiferin in anhydrous acetone.

  • Reagents : Add 3.0 equivalents of anhydrous K2​CO3​ , followed by the dropwise addition of 2.5 equivalents of methyl iodide.

  • Reaction : Stir the suspension at 40°C under a nitrogen atmosphere for 12 hours.

  • Workup : Filter the K2​CO3​ salts, concentrate the filtrate, and partition between ethyl acetate and water. Dry the organic layer over anhydrous Na2​SO4​ and evaporate to yield isopomiferin dimethyl ether[3].

  • Validation Gate : LC-MS analysis. The parent mass of isopomiferin ( C25​H24​O6​ , ~420.16 Da) must shift to an exact mass of 448.188 Da, confirming the addition of two methyl groups[3].

Workflow Visualization

Workflow N1 Maclura pomifera Matrix N2 Degreasing (Petroleum Ether) Validation: Gravimetric N1->N2 Prep N3 Extraction (Diethyl Ether) Validation: Yield ~1.5% N2->N3 Solubilize N4 Isolation (Silica Gel CC) Validation: HPLC >95% Purity N3->N4 Purify N5 Isomerization (Isopomiferin) Validation: TLC Rf Shift N4->N5 Cyclize N6 Methylation (MeI / K2CO3) Validation: LC-MS 448.19 Da N5->N6 Derivatize N7 Isopomiferin Dimethyl Ether N6->N7 Finalize

Workflow for the extraction and derivatization of isopomiferin dimethyl ether.

References

  • Isopomiferin, dimethyl ether | C27H28O6 | CID 228565 - PubChem - NIH. National Center for Biotechnology Information. URL:[Link]

  • Antioxidant Isoflavones in Osage Orange, Maclura pomifera (Raf.) Schneid. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • The chemical structure of the hit compound BM01C11 (isopomiferin). ResearchGate. URL:[Link]

  • Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa. ScholarWorks @ UTRGV. URL:[Link]

  • HPLC Determination of Isoflavone Levels in Osage Orange from the United States Midwest and South. PMC - NIH. URL:[Link]

  • Protective effects of pomiferin isolated from Maclura pomifera on ischemia-reperfusion injury of rat ovary. International Journal of Research in Medical Sciences. URL:[Link]

  • Synthesis and Biological Evaluation of Osajin Derivatives. Molbank - Unipd. URL:[Link]

Sources

Validation

A Structural and Functional Comparison of Isopomiferin and Its Dimethyl Ether Derivative: A Guide for Cellular and Pharmacological Research

For researchers in oncology, pharmacology, and natural product chemistry, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. Prenylated isoflavonoids, a class...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in oncology, pharmacology, and natural product chemistry, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. Prenylated isoflavonoids, a class of compounds abundant in nature, have garnered significant attention for their therapeutic potential. Isopomiferin, a prominent member of this class, has been noted for its diverse biological activities. A common strategy to modulate the physicochemical and pharmacological properties of such natural products is the methylation of their hydroxyl groups. This guide provides an in-depth structural and functional comparison of isopomiferin and its synthetic derivative, isopomiferin dimethyl ether, offering insights into the rationale behind this structural modification and its likely impact on biological function.

Structural and Physicochemical Properties: A Tale of Two Molecules

Isopomiferin and isopomiferin dimethyl ether share the same core polycyclic structure but differ in the substitution of their catechol B-ring. In isopomiferin, this ring possesses two hydroxyl groups, which are methylated in the dimethyl ether derivative. This seemingly minor alteration has significant implications for the molecule's physicochemical properties, which in turn are expected to influence its biological behavior.

PropertyIsopomiferinIsopomiferin Dimethyl EtherReference(s)
Molecular Formula C25H24O6C27H28O6[1][2]
Molecular Weight 420.5 g/mol 448.5 g/mol [1][2]
IUPAC Name 5-(3,4-dihydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1,4,7,13,17-pentaen-6-one5-(3,4-dimethoxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1,4,7,13,17-pentaen-6-one[1][2]
Hydrogen Bond Donors 20[1][2]
Hydrogen Bond Acceptors 66[1][2]
Predicted LogP 4.45.2[1][2]
Polar Surface Area 85.2 Ų63.2 Ų[1][2]

The methylation of the two hydroxyl groups in isopomiferin to form isopomiferin dimethyl ether leads to several predictable changes. The increase in molecular weight is a direct consequence of adding two methyl groups. More importantly, the elimination of the two acidic hydroxyl groups results in a complete loss of hydrogen bond donor capacity. This, coupled with the addition of the nonpolar methyl groups, significantly increases the lipophilicity of the molecule, as reflected in the higher predicted LogP value. The reduction in the polar surface area further underscores this shift towards a more nonpolar character. These alterations are critical as they can profoundly affect a molecule's solubility, membrane permeability, and interaction with biological targets.[3][4]

Structural Diagrams

G cluster_isopomiferin Isopomiferin cluster_isopomiferin_dimethyl_ether Isopomiferin Dimethyl Ether Isopomiferin Isopomiferin Isopomiferin_Dimethyl_Ether Isopomiferin_Dimethyl_Ether PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Isoflavonoid Isopomiferin / Isopomiferin Dimethyl Ether Isoflavonoid->PI3K Inhibits Isoflavonoid->Akt Inhibits Isoflavonoid->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by isopomiferin and its dimethyl ether.

Experimental Protocols for Comparative Analysis

To empirically test the hypotheses outlined above, the following standardized experimental protocols are recommended.

Assessment of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [5][6] Objective: To determine and compare the cytotoxic effects of isopomiferin and isopomiferin dimethyl ether on a cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). [5]2. Compound Treatment: Prepare stock solutions of isopomiferin and isopomiferin dimethyl ether in a suitable solvent (e.g., DMSO). Dilute the stock solutions to a range of final concentrations in the cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours). [5]4. MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 5. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals. [6]6. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. [6]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of Isopomiferin or Isopomiferin Dimethyl Ether A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Assessment of Antioxidant Activity: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the free radical scavenging activity of compounds. [7][8][9] Objective: To quantify and compare the direct free radical scavenging capacity of isopomiferin and isopomiferin dimethyl ether.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like ethanol or methanol. The solution should have a deep violet color with a maximum absorbance at approximately 517 nm. [8]2. Sample Preparation: Prepare serial dilutions of isopomiferin, isopomiferin dimethyl ether, and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compounds and the positive control. Include a blank containing only the solvent and DPPH. [7]4. Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes). [10]5. Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader. [8]6. Data Analysis: The scavenging activity is indicated by the decrease in absorbance as the DPPH radical is reduced. Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The structural modification of isopomiferin to isopomiferin dimethyl ether presents a classic case study in medicinal chemistry, where a simple chemical change can lead to significant alterations in physicochemical properties and, consequently, biological activity. While isopomiferin is predicted to be a potent direct antioxidant, its dimethyl ether derivative is expected to have superior metabolic stability and bioavailability, which may translate to enhanced anticancer efficacy in vivo. The experimental protocols provided herein offer a robust framework for testing these hypotheses. Further investigations could explore the effects of these compounds on other cancer-related pathways, their potential for synergistic effects with conventional chemotherapeutics, and a comprehensive in vivo evaluation of their pharmacokinetics and antitumor activity. Such studies will be instrumental in elucidating the full therapeutic potential of these and other prenylated isoflavonoids.

References

  • PubChem. (n.d.). Isopomiferin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isopomiferin, dimethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. The Journal of nutritional biochemistry, 13(10), 572–584.
  • Bors, W., Heller, W., Michel, C., & Saran, M. (1990). Flavonoids as antioxidants: determination of radical-scavenging efficiencies. Methods in enzymology, 186, 343–355.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Mishra, A., & Kumar, R. (2013). Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment. Anti-cancer agents in medicinal chemistry, 13(7), 1014–1024.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Ali, S., & Ahmad, A. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 13(22), 5797.
  • Bio-protocol. (2020). Antioxidant Activity—DPPH Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed. Retrieved from [Link]

  • Zang, Y., et al. (2015). Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells.
  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • Araya-Cloutier, C. M. (2017). Antibacterial prenylated isoflavonoids and stilbenoids. Quantitative structure-activity relationships and mode of action. [Doctoral dissertation, Wageningen University]. WUR eDepot.
  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Park, S., & Lim, W. (2024). Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms. International Journal of Molecular Sciences, 25(21), 12896.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Zang, Y., et al. (2015). Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells.
  • National Center for Biotechnology Information. (2013). Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment. PubMed. Retrieved from [Link]

  • Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International journal of molecular sciences, 10(11), 5002–5019.
  • Wen, L., & Walle, T. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Journal of agricultural and food chemistry, 65(1), 1–11.
  • ResearchGate. (n.d.). Structure, bioactivity, and synthesis of methylated flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Isoflavonoids and Epigenetic Modulation: Therapeutic Insights for Cancer Treatment. PubMed. Retrieved from [Link]

  • MDPI. (2024). Estrogenic Prenylated Flavonoids in Sophora flavescens. MDPI. Retrieved from [Link]

  • Kim, B. G., et al. (2016). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. Molecules (Basel, Switzerland), 21(10), 1363.
  • He, X. Z., & Dixon, R. A. (2000). Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa. The Plant cell, 12(9), 1689–1702.
  • ResearchGate. (n.d.). Structure–activity relationships of prenylated isoflavones tested in this study against S. mutans. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies. PubMed. Retrieved from [Link]

  • van der Sar, S. A. M. (2019). Prenylated stilbenoids and (iso)flavonoids.
  • ResearchGate. (n.d.). Formation and O-Methylation of Isoflavones. Retrieved from [Link]

  • Irianti, T., et al. (2026). Molecular features of prenylated (iso)flavonoids from Fabaceae in relation to their potential NorA inhibition in Staphylococcus aureus. Frontiers in Microbiology, 17.
  • Gruber, J. V., & Bouldin, S. (2019). A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid. Frontiers in pharmacology, 10, 770.
  • Wikipedia. (n.d.). O-methylated flavonoid. Retrieved from [Link]

  • National Center for Biotechnology Information. (1997). Signaling pathways activated by interferons. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF- κ B Pathway. PubMed. Retrieved from [Link]

  • Shi, Y., et al. (2022). Phytochemistry and pharmacology of natural prenylated flavonoids. Phytochemistry Reviews, 21(3), 853–902.
  • MDPI. (2022). Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs). Food & Function. Retrieved from [Link]

  • MDPI. (2021). Isopanduratin A Inhibits Tumor Necrosis Factor (TNF)-α-Induced Nuclear Factor κB Signaling Pathway by Promoting Extracellular Signal-Regulated Kinase-Dependent Ectodomain Shedding of TNF Receptor 1 in Human Lung Adenocarcinoma A549 Cells. MDPI. Retrieved from [Link]

  • ChemRxiv. (2026). Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Identification of Novel Inhibitors of the Type I Interferon Induction Pathway Using Cell-Based High-Throughput Screening. PubMed. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Cytotoxicity Assays Using Isopomiferin Dimethyl Ether

Abstract For researchers, scientists, and drug development professionals, the robust validation of in vitro cytotoxicity assays is a cornerstone of preclinical assessment. The choice of assay can profoundly influence exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals, the robust validation of in vitro cytotoxicity assays is a cornerstone of preclinical assessment. The choice of assay can profoundly influence experimental outcomes, and therefore, a thorough understanding of each method's principles, advantages, and limitations is paramount.[1] This guide provides an in-depth comparative analysis of three widely used cytotoxicity assays—MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis)—validated using the prenylated isoflavonoid, isopomiferin dimethyl ether, as a model test compound. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a practical resource for ensuring data integrity and making informed decisions in assay selection.

Introduction: The Criticality of Assay Validation in Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in toxicology and drug discovery, offering a rapid and cost-effective means to evaluate the potential of chemical agents to cause cell death.[2] However, the reliability of the data generated is entirely dependent on the meticulous validation of the chosen assay.[2] Factors such as the compound's mechanism of action, potential for assay interference, and the specific cell death pathway induced can lead to divergent results between different assay platforms.[1]

This guide uses isopomiferin dimethyl ether , a derivative of the bioactive prenylated flavonoid pomiferin, as a case study. Pomiferin is known for its antioxidant, anti-inflammatory, and anticancer properties, often inducing multiple cell death pathways, including apoptosis.[3][4][5] Such multifaceted compounds demand a rigorous, multi-assay approach to accurately characterize their cytotoxic profile. We will compare and contrast three assays that measure distinct hallmarks of cell death to build a comprehensive and validated cytotoxicity profile.

Understanding the Compound and the Challenge

Isopomiferin Dimethyl Ether belongs to the flavonoid family, a class of natural products known for their diverse biological activities. The parent compound, pomiferin, exhibits selective cytotoxicity against cancer cells and can modulate oxidative stress.[6] Its structure, featuring a dihydroxylated B-ring, contributes to its high antioxidant potential.[6]

The Challenge of Interference: A critical consideration when working with natural products, particularly flavonoids and antioxidants, is their potential to interfere with assay chemistry.[7][8] Many flavonoids can directly reduce tetrazolium salts, such as MTT, in the absence of cells, leading to false-positive results (i.e., making a toxic compound appear less toxic).[9][10] This necessitates the use of appropriate controls and orthogonal methods to confirm findings.[8][11]

A Multi-Pronged Approach: Comparing Key Cytotoxicity Assays

MTT Assay: Measuring Metabolic Viability

Principle: The MTT assay is a colorimetric method that assesses cell viability by measuring mitochondrial metabolic activity.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[13][14] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[12][15]

Causality Behind Experimental Choices:

  • Why Mitochondrial Activity? The mitochondrion is central to cell health. A loss of mitochondrial function is an early indicator of cellular stress and toxicity.

  • Potential for Interference: As isopomiferin dimethyl ether is a flavonoid derivative, it has the potential to act as a reducing agent.[9] Therefore, a crucial validation step is to include a "compound-only" control (compound + MTT reagent in cell-free media) to check for direct chemical reduction of MTT.[8]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay Seed Seed Cells in 96-well Plate (e.g., 10,000 cells/well) Incubate24h Incubate for 24h (37°C, 5% CO₂) Seed->Incubate24h Allow Adhesion Treat Add Isopomiferin Dimethyl Ether (serial dilutions) Incubate24h->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Controls Include Controls: - Vehicle (DMSO) - No-Cell (Media + Compound) - Untreated Cells Controls->Incubate_Treat Add_MTT Add MTT Solution (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h (Formation of Formazan) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

LDH Release Assay: Measuring Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis (necrosis or late apoptosis).[17] The assay uses an enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product, measured at 490 nm.[18][19]

Causality Behind Experimental Choices:

  • Why Membrane Integrity? The loss of plasma membrane integrity is a definitive marker of irreversible cell death, primarily necrosis. This assay provides a distinct endpoint compared to the metabolic activity measured by MTT.

  • Controls are Key: This assay requires several controls for accurate data interpretation:

    • Spontaneous LDH Release: Untreated cells, to measure baseline cell death.

    • Maximum LDH Release: Cells treated with a lysis buffer, to define 100% cytotoxicity.

    • Medium Background: Culture medium with serum, to account for any LDH present in the serum.[18]

LDH_Workflow cluster_setup Setup (Same as MTT) cluster_assay Assay Procedure Setup Seed, Adhere (24h), and Treat Cells (24-72h) Transfer Transfer Supernatant to a New Plate Setup->Transfer Controls Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) - Vehicle Control Add_Reaction_Mix Add LDH Reaction Mixture Transfer->Add_Reaction_Mix Incubate_RT Incubate for 30 min (Room Temperature, Dark) Add_Reaction_Mix->Incubate_RT Add_Stop Add Stop Solution Incubate_RT->Add_Stop Read Read Absorbance (490 nm & 680 nm) Add_Stop->Read

Caspase-3/7 Assay: Measuring Apoptosis Execution

Principle: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[20][21] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[22][23] Upon cleavage, a reporter molecule is released, generating a fluorescent or luminescent signal that is proportional to the amount of active caspase-3/7 in the cell population.

Causality Behind Experimental Choices:

  • Why Apoptosis? Many anti-cancer agents, including flavonoids, are known to induce programmed cell death, or apoptosis.[3][5] Measuring caspase activation provides mechanistic insight that metabolic or membrane integrity assays cannot. It helps distinguish between a controlled apoptotic death and a more inflammatory necrotic death.

  • Timing is Crucial: Caspase activation is a transient event. It occurs earlier than membrane lysis but may precede a complete shutdown of metabolic activity. Therefore, time-course experiments are essential to capture the peak caspase activity.

Apoptosis_Pathway Compound Isopomiferin Dimethyl Ether Pathway Intrinsic or Extrinsic Apoptotic Pathway Compound->Pathway Initiator Initiator Caspases (e.g., Caspase-9) Pathway->Initiator Executioner Executioner Caspases (Caspase-3/7) Initiator->Executioner Substrates Cellular Substrate Cleavage (e.g., PARP) Executioner->Substrates Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Experimental Design for Cross-Validation

A robust cross-validation study requires a systematic approach to ensure data is comparable and reliable.[1]

Key Parameters for Validation:

  • Cell Line Selection: Use a well-characterized cell line (e.g., HeLa or A549) to ensure reproducibility.

  • Dose-Response: Test a wide range of concentrations of isopomiferin dimethyl ether (e.g., 8-12 concentrations using a serial dilution) to determine the IC50 (half-maximal inhibitory concentration).

  • Time-Course: Perform the assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.

  • Controls: The importance of comprehensive controls cannot be overstated.[2][11] These must include untreated cells, vehicle controls (e.g., 0.1% DMSO), positive controls (a known cytotoxic agent), and assay-specific background controls.

Data Interpretation: A Comparative Summary

After performing the assays, the quantitative data should be summarized for easy comparison. The following table presents hypothetical, yet realistic, data for isopomiferin dimethyl ether against a model cancer cell line.

Parameter MTT Assay LDH Assay Caspase-3/7 Assay Interpretation & Rationale
IC50 (24h) 25 µM> 100 µM15 µMThe low Caspase-3/7 IC50 suggests apoptosis is the primary death mechanism at 24h. The high LDH IC50 indicates minimal membrane lysis, ruling out significant necrosis at this time point. The MTT IC50 is intermediate, as metabolic decline follows the onset of apoptosis.
IC50 (48h) 18 µM45 µM20 µMThe MTT and LDH IC50 values decrease, indicating that over time, secondary necrosis occurs post-apoptosis. The Caspase-3/7 IC50 remains relatively stable, as it measures an earlier event in the death cascade.
Max Signal Window ~10-fold~5-fold~8-foldReflects the dynamic range of each assay. Luminescent caspase assays often have a larger signal window than colorimetric assays.
Interference Check Required Not expectedNot expectedFlavonoids are known to interfere with tetrazolium reduction in MTT assays.[7][9] This check is mandatory.

Detailed Experimental Protocols

The following are generalized protocols and should be optimized for your specific cell line and laboratory conditions.

Protocol 1: MTT Assay
  • Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours.[24]

  • Treatment: Replace the medium with fresh medium containing various concentrations of isopomiferin dimethyl ether or controls. Incubate for the desired time (e.g., 24, 48 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[12][14]

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.[24] Shake the plate for 15 minutes on an orbital shaker.[13]

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm) within 1 hour.[13][24]

Protocol 2: LDH Release Assay
  • Setup: Seed and treat cells as described for the MTT assay. Include "Maximum Release" control wells where lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of the incubation.[18]

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Measurement: Measure absorbance at 490 nm and 680 nm (for background correction).[18] The percent cytotoxicity is calculated relative to the spontaneous and maximum release controls.

Protocol 3: Caspase-Glo® 3/7 Assay (Luminescent)
  • Setup: Seed and treat cells as described for the MTT assay in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[22]

  • Incubation: Mix the contents by shaking on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Conclusion and Recommendations

The validation of cytotoxicity assays using isopomiferin dimethyl ether demonstrates the necessity of a multi-assay approach.

  • The MTT assay , while a valuable tool for assessing metabolic health, is susceptible to interference from flavonoid-like compounds. It should never be used in isolation for this class of molecules without rigorous interference controls.[10]

  • The LDH assay serves as an excellent orthogonal method, providing a clear measure of cell lysis and necrosis. It is particularly useful for distinguishing between apoptosis and necrosis.[19]

  • The Caspase-3/7 assay offers crucial mechanistic insight, confirming that the primary mode of cell death induced by isopomiferin dimethyl ether is apoptosis.

Recommendation: For a comprehensive and trustworthy cytotoxicity assessment of novel compounds, particularly natural products, a combination of assays is essential. We recommend a primary screen using a mechanistic assay like Caspase-3/7, followed by confirmation with a membrane integrity assay like LDH. The MTT assay can provide supplementary data on metabolic health, but only when appropriate interference controls are included and validated. This integrated approach ensures scientific rigor and produces reliable data for critical decision-making in drug development.

References

  • MTT Assay: Principle. (n.d.). Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

  • Grokipedia. (n.d.). Pomiferin. Retrieved from [Link]

  • PMC. (n.d.). Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway. Retrieved from [Link]

  • Frontiers. (n.d.). Unveiling the therapeutic profile of pomiferin: a meta-analysis of cytotoxicity and oxidative stress modulation in preclinical models. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Molecules. (2015, May 5). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomiferin, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]

  • PMC. (n.d.). Characterization of pomiferin triacetate as a novel mTOR and translation inhibitor. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Academia.edu. (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures. Retrieved from [Link]

  • Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • National Toxicology Program (NTP). (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, November 11). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]

Sources

Validation

comparative binding affinity of isopomiferin dimethyl ether to target proteins

Comparative Binding Affinity Guide: Isopomiferin vs. Isopomiferin Dimethyl Ether Across Key Protein Targets Executive Summary & Structural-Activity Relationship (SAR) Logic In the landscape of drug discovery, prenylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: Isopomiferin vs. Isopomiferin Dimethyl Ether Across Key Protein Targets

Executive Summary & Structural-Activity Relationship (SAR) Logic

In the landscape of drug discovery, prenylated isoflavonoids have emerged as highly versatile scaffolds capable of modulating phylogenetically distinct protein targets. Among these, isopomiferin demonstrates potent inhibitory bioactivity against bacterial synthetases, viral fusion domains, and oncogenic kinases[1][2][3]. However, comparative screening against its close structural conformer, isopomiferin dimethyl ether (IDE) , reveals a profound structure-activity relationship (SAR) paradigm: the methylation of isopomiferin’s free hydroxyl groups completely abolishes its binding affinity across these targets[1][4].

As a Senior Application Scientist, I approach this comparison not just as a readout of IC50 values, but as a masterclass in molecular recognition. The conversion of hydroxyls to methoxy groups in IDE introduces steric bulk and eliminates critical hydrogen-bond donor capabilities. Because isopomiferin often binds its targets via non-competitive, allosteric pockets that demand precise electrostatic networks, IDE fails to stabilize within these clefts, rendering it biologically inert[5].

SAR_Logic Iso Isopomiferin (Free Hydroxyl Groups) Hbond Maintains H-Bond Donor Capacity Iso->Hbond IDE Isopomiferin Dimethyl Ether (Methoxy Groups) Steric Steric Hindrance & Loss of H-Bonds IDE->Steric MetRS High Affinity Binding (MetRS, HR1, CK2) Hbond->MetRS NoBind No Inhibitory Bioactivity (Fails to Bind Target) Steric->NoBind

Fig 1: SAR logic demonstrating how methylation of isopomiferin abolishes target binding affinity.

Comparative Target Analysis & Binding Data

Pseudomonas aeruginosa Methionyl-tRNA Synthetase (MetRS)

MetRS is a class I aminoacyl-tRNA synthetase essential for bacterial protein synthesis. High-throughput screening identified isopomiferin as a hit compound (BM01C11) that inhibits MetRS[1]. Crucially, kinetic assays revealed that isopomiferin acts as a non-competitive inhibitor , meaning it binds outside the highly conserved ATP and methionine active sites[5]. When IDE was subjected to the same PubChem BioAssay screening, it exhibited zero inhibitory bioactivity, proving that the free hydroxyls are non-negotiable for allosteric pocket anchoring[1][4].

SARS-CoV-2 HR1 Domain & Mpro

Viral entry of SARS-CoV-2 relies on the Spike protein's S2 subunit, specifically the formation of a six-helix bundle (6-HB) mediated by the HR1 domain[6]. In silico virtual screening of 108 phytochemicals demonstrated that isopomiferin possesses an exceptional binding affinity of -9.9 kcal/mol to the HR1 domain, stabilizing the viral fusion cleft and outperforming the vast majority of alternatives[2]. It also shows strong binding interaction with the main protease (Mpro). By extrapolation of the SAR logic, IDE lacks the electrostatic potential required to anchor into the HR1 domain.

Casein Kinase 2 (CK2) in MYCN-Amplified Cancers

In high-risk neuroblastoma (NBL), the MYCN transcription factor is considered "undruggable" due to a lack of traditional binding pockets. However, isopomiferin bypasses this by directly inhibiting Casein Kinase 2 (CK2), a pleiotropic kinase that regulates MYCN stability[3]. The inhibition of CK2 by isopomiferin collapses the mesenchymal regulatory network, leading to rapid MYCN degradation[3].

Signaling_Pathway Iso Isopomiferin CK2_Inh CK2 Inhibited Iso->CK2_Inh Binds & Inhibits CK2 Casein Kinase 2 (CK2) Active CK2->CK2_Inh Drug Action MYCN MYCN Protein (Stable) CK2->MYCN Phosphorylates Degradation MYCN Degradation (Tumor Suppression) CK2_Inh->Degradation Destabilizes MYCN->Degradation Loss of Stability

Fig 2: Isopomiferin-mediated inhibition of CK2 leading to the degradation of MYCN oncoproteins.

Quantitative Data Summary

Table 1: Comparative Binding Affinities and Bioactivity Profiles

CompoundTarget ProteinBinding Affinity / ActivityMechanism / Notes
Isopomiferin P. aeruginosa MetRSActive (IC50 established)Non-competitive inhibition
Isopomiferin Dimethyl Ether P. aeruginosa MetRSNo bioactivity Loss of H-bond donors[1]
Isopomiferin SARS-CoV-2 HR1 Domain-9.9 kcal/molStabilizes viral fusion cleft[2]
SilybinC (Alternative)SARS-CoV-2 HR1 Domain-10.0 kcal/molTop phytochemical hit[2]
Isopomiferin C. auris CYP51-8.69 kcal/molModerate antifungal potential[7]
Isopomiferin Casein Kinase 2 (CK2)Induces MYCN degradationKinase inhibition in NBL cells
Staurosporine (Control)Human Cell Lines (Toxicity)CC50 = 0.003 μg/mlHighly toxic baseline control[5]
Isopomiferin Human Cell Lines (Toxicity)CC50 ≈ 30 μg/ml10,000x less toxic than staurosporine[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to evaluate these compounds must be self-validating—meaning the assay design inherently rules out false positives, non-specific binding, and generalized toxicity.

Protocol A: High-Throughput Scintillation Proximity Assay (SPA) for MetRS Inhibition

Causality: We utilize SPA rather than standard colorimetric ELISA because SPA allows for homogeneous, wash-free real-time kinetic monitoring. This is critical for preserving delicate, transient non-competitive binding interactions that are easily disrupted by rigorous wash steps.

  • Baseline Establishment (Internal Negative Control): Prepare the reaction buffer containing P. aeruginosa MetRS, tRNA, and radiolabeled [3H]-methionine. Run a DMSO-only control to establish the maximum uninhibited aminoacylation rate[5].

  • SAR Validation (Test vs. Conformer): Titrate isopomiferin and IDE from 0.1 μM to 100 μM into parallel wells. The expected result is a dose-dependent signal reduction for isopomiferin and a flatline for IDE[1].

  • Mechanism Validation (Substrate Competition): To prove non-competitive inhibition, systematically increase the concentrations of ATP and methionine across the isopomiferin gradient. Self-Validation Check: If the IC50 remains constant regardless of substrate concentration, non-competitive allosteric binding is confirmed[5].

  • Orthogonal Toxicity Screen (MTT Assay): To ensure the antibacterial activity is target-specific and not due to generalized cytotoxicity, run an MTT assay on human cell cultures using Staurosporine as a positive toxicity control. Isopomiferin must show a CC50 significantly higher (e.g., ~30 μg/ml) than Staurosporine (0.003 μg/ml) to be considered a viable therapeutic lead[5].

Protocol B: In Silico Molecular Dynamics (MD) & Docking for HR1 Binding

Causality: Static molecular docking provides a thermodynamic snapshot but is prone to false positives. We couple docking with 100 ns Molecular Dynamics (MD) simulations to validate the temporal and thermodynamic stability of the ligand-receptor complex in a solvated environment[2].

  • Algorithm Validation (Native Ligand Redocking): Extract the co-crystallized native ligand from the SARS-CoV-2 HR1 PDB file. Redock the ligand using AutoDock Vina. Self-Validation Check: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the grid box and scoring function.

  • High-Throughput Docking: Dock isopomiferin, IDE, and SilybinC against the validated grid. Apply a binding affinity threshold of -8.5 kcal/mol to filter out weak binders[2].

  • Temporal Validation (MD Simulation): Solvate the top protein-ligand complexes (e.g., Isopomiferin-HR1) using the SPC216 water model in GROMACS, neutralize with Na+/Cl- ions, and run a 100 ns simulation[2]. Track the ligand RMSF (Root Mean Square Fluctuation). Self-Validation Check: If the ligand diffuses out of the pocket (high RMSF), the initial docking score is discarded as a false positive.

References

  • Identification and Characterization of a Chemical Compound that Inhibits Methionyl-tRNA Synthetase from Pseudomonas aeruginosa. PubMed Central (PMC). URL:[Link]

  • Virtual Screening of Phytochemicals by Targeting HR1 Domain of SARS-CoV-2 S Protein: Molecular Docking, Molecular Dynamics Simulations, and DFT Studies. PubMed Central (PMC). URL:[Link]

  • Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers. Stockwell Lab, Columbia University. URL:[Link]

  • Insights into the inhibitory potential of selective phytochemicals against Mpro of 2019-nCoV: a computer-aided study. PubMed Central (PMC). URL:[Link]

  • Computational analysis of Ayurvedic metabolites for potential treatment of drug-resistant Candida auris. Frontiers. URL:[Link]

  • Pan‐coronavirus fusion inhibitors to combat COVID‐19 and other emerging coronavirus infectious diseases. PubMed Central (PMC). URL:[Link]

  • The chemical structure of the hit compound BM01C11 (isopomiferin). ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of Isopomiferin Dimethyl Ether

For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify a target compound across different laboratories is paramount. This guide provides an in-depth, experience-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify a target compound across different laboratories is paramount. This guide provides an in-depth, experience-driven framework for establishing a robust, cross-validated analytical method for isopomiferin dimethyl ether, a prenylated isoflavone with significant therapeutic potential. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, ensuring that the methodologies are not only technically sound but also self-validating.

Understanding Isopomiferin Dimethyl Ether: The Foundation for Method Selection

Isopomiferin dimethyl ether is a derivative of pomiferin, a major isoflavone found in the Osage orange (Maclura pomifera)[1]. Its chemical structure, characterized by a flavonoid backbone with prenyl and methoxy groups, dictates its analytical behavior. A critical first step in any method development is to understand the analyte's physicochemical properties.

  • Solubility: Isopomiferin dimethyl ether is expected to be soluble in organic solvents like methanol and acetonitrile, making these suitable for extraction and as components of the mobile phase in liquid chromatography.

  • Chromophoric Properties: The conjugated aromatic system in its structure imparts UV-Vis absorbance, enabling detection by UV-based detectors in High-Performance Liquid Chromatography (HPLC).

  • Ionization Potential: The presence of oxygen atoms makes the molecule amenable to protonation, allowing for sensitive detection by mass spectrometry (MS).

These characteristics suggest that both HPLC with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) are viable analytical techniques for quantification.

A Comparative Analysis of Quantification Methodologies: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

Performance Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Acceptance Criteria (as per ICH Q2(R2))
Limit of Quantification (LOQ) Typically in the low ng/mL rangeCan achieve sub-pg/mL to low pg/mL levelsMethod- and matrix-dependent
Linearity (R²) ≥ 0.995≥ 0.998R² ≥ 0.99[2]
Accuracy (Recovery %) 95 - 105%98 - 102%80 - 120%[2]
Precision (Repeatability, RSDr) < 5%< 2%≤ 15%[2]
Precision (Intermediate Precision, RSDip) < 8%< 5%Dependent on conditions
Precision (Reproducibility, RSDR) < 15%< 10%Method- and concentration-dependent
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; based on precursor-to-product ion transitions, minimizing matrix effects.The ability to distinguish and quantify the analyte from other components.[2]
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires specialized expertise.

Expert Insight: For early-stage research and routine quality control where the sample matrix is relatively clean and high sensitivity is not paramount, HPLC-UV offers a cost-effective and reliable solution. However, for complex biological matrices or when low-level quantification is necessary, the superior selectivity and sensitivity of LC-MS/MS are indispensable.

Designing the Inter-Laboratory Validation Study: A Step-by-Step Protocol

The objective of an inter-laboratory validation study is to demonstrate that an analytical procedure is fit for its intended purpose and to assess its reproducibility across different laboratories.[3][4] This process should be meticulously planned and documented in a validation protocol before the study commences.[3][5]

The Inter-Laboratory Validation Workflow

The following diagram illustrates a comprehensive workflow for the inter-laboratory validation of an analytical method for isopomiferin dimethyl ether.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Execution cluster_3 Phase 4: Data Analysis & Reporting A Method Development (HPLC-UV & LC-MS/MS) B Single-Laboratory Validation (ICH Q2(R2) Guidelines) A->B Optimize parameters C Develop Validation Protocol D Prepare & Distribute Homogenized Samples C->D E Lab 1: Analysis & Data Reporting D->E Ship samples F Lab 2: Analysis & Data Reporting D->F Ship samples G Lab 3: Analysis & Data Reporting D->G Ship samples H Centralized Data Compilation E->H F->H G->H I Statistical Analysis (ANOVA, Cochran's Test) H->I J Final Validation Report I->J Assess reproducibility

Caption: Workflow for Inter-Laboratory Validation.

Experimental Protocol: A Harmonized Approach

To ensure consistency, all participating laboratories must adhere to the same detailed experimental protocol.

3.2.1. Sample Preparation: The QuEChERS Method (Adapted)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that is well-suited for a variety of matrices.[2]

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., plant material, biological fluid) is homogenized.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (and an internal standard, if used).

    • Add a salt packet containing magnesium sulfate, sodium chloride, and buffering agents.

    • Shake the tube vigorously for 1 minute.

    • Centrifuge the tube to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and then centrifuge.

    • The resulting supernatant is ready for LC-MS/MS analysis or can be solvent-exchanged for HPLC-UV analysis.

3.2.2. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of isopomiferin dimethyl ether (e.g., 274 nm).[1]

  • Injection Volume: 10 µL.

3.2.3. LC-MS/MS Method

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]

  • MS/MS Transitions: Specific precursor-to-product ion transitions for isopomiferin dimethyl ether and the internal standard must be determined during method development.

Validation Parameters and Acceptance Criteria

The following performance characteristics must be evaluated in each laboratory according to ICH Q2(R2) guidelines.[3][7][8]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2] This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy (Recovery): The closeness of the test results to the true value.[2][9] This is determined by analyzing samples spiked with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among a series of measurements. This is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[9]

    • Intermediate Precision: Precision within a single laboratory, considering variations such as different days, analysts, and equipment.[9]

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[2][4][9] This is the primary outcome of the inter-laboratory study.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Statistical Analysis and Interpretation of Results

Upon completion of the analyses in all participating laboratories, the data is centrally compiled and statistically evaluated.

  • Outlier Tests: Cochran's test can be used to identify laboratories with significantly larger variability than others.

  • Analysis of Variance (ANOVA): ANOVA is used to separate the total variance of the data into components attributable to different sources of variation (within-laboratory and between-laboratory).[10]

  • Calculation of Precision Parameters: From the ANOVA results, the repeatability standard deviation (sr) and reproducibility standard deviation (sR) are calculated, which are then used to determine the relative standard deviations for repeatability (RSDr) and reproducibility (RSDR).

Expert Insight: The HorRat value (Hofmann Ratio), which is the ratio of the observed RSDR to the predicted RSDR from the Horwitz equation, is a useful tool for evaluating the overall performance of the method in the inter-laboratory study. A HorRat value between 0.5 and 1.5 is generally considered acceptable.

Conclusion: Establishing a Gold Standard for Isopomiferin Dimethyl Ether Quantification

A successfully completed inter-laboratory validation study provides a high degree of confidence in the analytical method's performance and its transferability between different laboratories. This is a critical step in the standardization of the method for use in regulatory submissions, quality control, and collaborative research. By following the principles and protocols outlined in this guide, researchers can establish a robust and reliable method for the quantification of isopomiferin dimethyl ether, thereby ensuring the consistency and comparability of data across the scientific community.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Organisation of Vine and Wine. Validation protocol of analytical methods. [Link]

  • Pharmaceuticals and Medical Devices Agency. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. [Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly]. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. Cross-Over Experiments: Design, Analysis, and Application | Request PDF. [Link]

  • J-STAGE. LC-MS/MSを用いた植物毒18成分の一斉分析法の開発. [Link]

  • Study.com. Video: Understanding Whether Experimental Designs Match Hypotheses. [Link]

  • ResearchGate. LC–DAD–MS Method for Analysis of Pomiferin and Osajin, Major Isoflavones in Maclura pomifera (Rafin.) Schneider | Request PDF. [Link]

Sources

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